molecular formula C30H42N8O3 B8270097 Pinometostat CAS No. 1380288-88-9

Pinometostat

Cat. No.: B8270097
CAS No.: 1380288-88-9
M. Wt: 562.7 g/mol
InChI Key: LXFOLMYKSYSZQS-XKHGBIBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinometostat (EPZ-5676) is a potent DOT1L histone methyltransferase inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOLMYKSYSZQS-XKHGBIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720950
Record name Pinometostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380288-87-8, 1380288-88-9
Record name Pinometostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pinometostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PINOMETOSTAT, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pinometostat in MLL-Rearranged Leukemia: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and relapsed/refractory cases. A key driver of this malignancy is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) by MLL fusion proteins. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, ultimately driving a pro-leukemic gene expression program. Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of DOT1L that has shown clinical activity in this patient population. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and visual pathways to elucidate its core function.

The Role of DOT1L in MLL-Rearranged Leukemia

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression. However, in MLL-rearranged (MLL-r) leukemias, chromosomal translocations result in the fusion of the N-terminus of MLL with one of over 70 different partner proteins.[1][2] These MLL fusion proteins retain the ability to bind to DNA at specific target genes, but they lose their intrinsic methyltransferase activity. Instead, they aberrantly recruit the DOT1L enzyme.[3][4]

DOT1L is the sole known histone methyltransferase responsible for mono-, di-, and tri-methylation of H3K79.[5][6] The recruitment of DOT1L by MLL fusion proteins leads to ectopic and elevated levels of H3K79 methylation at MLL target gene loci, including the critical hematopoietic regulators HOXA9 and MEIS1.[3][4][5][6][7] This aberrant hypermethylation is associated with active gene transcription and is a key event driving leukemogenesis in MLL-r leukemia.[2][3][5] Consequently, the enzymatic activity of DOT1L is essential for the maintenance of the leukemic state in these cancers, making it a prime therapeutic target.[3][8]

This compound: A Selective DOT1L Inhibitor

This compound is a potent and highly selective, S-adenosyl methionine (SAM)-competitive small-molecule inhibitor of DOT1L.[6][9] It exhibits subnanomolar affinity for DOT1L and demonstrates high selectivity, with over 37,000-fold greater potency against DOT1L compared to other histone methyltransferases.[4][6] By competing with the natural cofactor SAM, this compound effectively blocks the catalytic activity of DOT1L.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DOT1L's methyltransferase activity. This leads to a time- and concentration-dependent reduction in global H3K79 methylation levels within MLL-r leukemia cells.[6] The direct consequence of this enzymatic inhibition is the transcriptional repression of MLL fusion target genes, most notably HOXA9 and MEIS1.[1][2] The downregulation of these critical oncogenes disrupts the cellular machinery that maintains the leukemic phenotype, leading to:

  • Cell Cycle Arrest: MLL-r leukemia cells treated with DOT1L inhibitors show evidence of cell cycle arrest.[10]

  • Cellular Differentiation: Inhibition of DOT1L can induce the differentiation of leukemic blasts into more mature monocytic cells.[10]

  • Apoptosis: Prolonged exposure to this compound ultimately leads to programmed cell death (apoptosis) in MLL-r leukemia cells.[11]

The interplay between DOT1L and other chromatin regulators is also a facet of its mechanism. For instance, DOT1L has been shown to inhibit the localization of a repressive complex containing SIRT1 and SUV39H1.[12] Inhibition of DOT1L may therefore allow for the establishment of a more repressive chromatin state at MLL target genes, contributing to their silencing.[12]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Parameter Value Context Reference
DOT1L Affinity SubnanomolarIn vitro binding affinity of this compound to the DOT1L enzyme.[6]
Selectivity >37,000-fold vs. other HMTsSelectivity of this compound for DOT1L over other histone methyltransferases.[4][6]
Cell Growth IC50 <1 µMHalf-maximal inhibitory concentration for cell growth in MLL-r leukemia cell lines.[6]
Clinical Dose (Adults) 54 and 90 mg/m²/day (continuous IV)Doses used in the expansion cohorts of the adult Phase 1 clinical trial.[6]
Clinical Dose (Pediatrics) 70 mg/m²/day (continuous IV)Recommended Phase 2 dose for children > 1 year.[4]
H3K79me2 Reduction (Clinical) 7% to 88%Reduction in global H3K79me2 levels observed in peripheral blood mononuclear cells of treated patients.[6]
H3K79me2 Reduction at Target Genes (Clinical) ≥ 80%Reduction in H3K79me2 at HOXA9 and MEIS1 loci in leukemic blasts from pediatric patients.[4]
Clinical Response (Adults) 2 Complete Remissions (at 54 mg/m²/day)Observed in a Phase 1 study of 51 patients with advanced acute leukemias, both with t(11;19) translocations.[6]

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used to elucidate the mechanism of action of this compound. For detailed protocols, please refer to the cited literature.

Histone Methyltransferase (HMT) Assay
  • Principle: To quantify the enzymatic activity of DOT1L in the presence of an inhibitor. This is often a biochemical assay using recombinant enzyme and a histone substrate.

  • General Protocol:

    • Recombinant human DOT1L is incubated with a histone H3 substrate (e.g., reconstituted nucleosomes or H3 peptides).

    • The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-[³H]-methionine, in the presence of varying concentrations of this compound or a vehicle control.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the histone substrate is captured (e.g., on a filter membrane).

    • The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
  • Principle: To identify the genomic locations of specific histone modifications (e.g., H3K79me2) and how they are altered by drug treatment.

  • General Protocol:

    • MLL-r leukemia cells are treated with this compound or a vehicle control.

    • Proteins are cross-linked to DNA using formaldehyde.

    • The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody specific to the histone modification of interest (e.g., anti-H3K79me2) is used to immunoprecipitate the chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • The purified DNA is prepared for high-throughput sequencing.

    • Sequencing reads are aligned to a reference genome, and regions of enrichment (peaks) are identified, indicating the locations of the histone modification.

    • Peak enrichment at specific gene loci (e.g., HOXA9, MEIS1) is compared between this compound-treated and control samples.

RNA Sequencing (RNA-Seq)
  • Principle: To perform a global analysis of gene expression changes in response to this compound treatment.

  • General Protocol:

    • MLL-r leukemia cells are treated with this compound or a vehicle control for a specified duration.

    • Total RNA is extracted from the cells.

    • Messenger RNA (mRNA) is typically enriched from the total RNA population.

    • The mRNA is fragmented and converted into a cDNA library.

    • The cDNA library is sequenced using a high-throughput sequencing platform.

    • The sequencing reads are aligned to a reference transcriptome, and the expression level of each gene is quantified.

    • Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathways and experimental workflows related to this compound's mechanism of action.

MLL_Leukemia_Pathway cluster_0 Normal Hematopoietic Cell cluster_1 MLL-Rearranged Leukemia Cell MLL_WT Wild-Type MLL H3K4me H3K4 Methylation MLL_WT->H3K4me adds methyl groups Target_Genes_Normal Target Gene Expression (e.g., HOXA9) H3K4me->Target_Genes_Normal promotes Differentiation Normal Hematopoietic Differentiation Target_Genes_Normal->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me Aberrant H3K79 Hypermethylation DOT1L->H3K79me adds methyl groups Leukemic_Genes Leukemogenic Gene Expression (HOXA9, MEIS1) H3K79me->Leukemic_Genes drives Leukemia Leukemic Transformation & Proliferation Leukemic_Genes->Leukemia

Caption: Pathophysiology of MLL-Rearranged Leukemia.

Pinometostat_MOA cluster_0 Mechanism of Action of this compound This compound This compound (EPZ-5676) DOT1L DOT1L This compound->DOT1L inhibits H3K79me_Reduction Reduced H3K79 Methylation DOT1L->H3K79me_Reduction leads to Gene_Repression Transcriptional Repression (HOXA9, MEIS1) H3K79me_Reduction->Gene_Repression results in Cellular_Effects Cell Cycle Arrest Differentiation Apoptosis Gene_Repression->Cellular_Effects induces Therapeutic_Outcome Anti-Leukemic Activity Cellular_Effects->Therapeutic_Outcome leads to

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_0 Experimental Workflow for this compound Evaluation cluster_1 Analyses cluster_2 Endpoints Start MLL-r Leukemia Cells Treatment Treat with this compound vs. Vehicle Control Start->Treatment ChIP_Seq ChIP-Seq (H3K79me2) Treatment->ChIP_Seq RNA_Seq RNA-Seq Treatment->RNA_Seq Cell_Assays Cell Viability & Apoptosis Assays Treatment->Cell_Assays ChIP_Result Genomic H3K79me2 Distribution ChIP_Seq->ChIP_Result RNA_Result Differential Gene Expression RNA_Seq->RNA_Result Cell_Result IC50 & Apoptosis Rate Cell_Assays->Cell_Result

Caption: Workflow for Preclinical Evaluation.

Mechanisms of Resistance

As with many targeted therapies, resistance to this compound can emerge. Preclinical studies have identified several mechanisms, with the most prominent being the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein or MDR1).[1][13] Increased expression of ABCB1 can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[1][13] This resistance mechanism can sometimes be overcome by co-administration of an ABCB1 inhibitor, such as valspodar.[1] Other, non-efflux pump-mediated resistance mechanisms are also being investigated.[1]

Clinical Perspective and Future Directions

Phase 1 clinical trials have demonstrated that this compound is generally well-tolerated and can induce clinical responses, including complete remissions, in a subset of patients with MLL-r leukemia.[6] The pharmacodynamic data from these trials confirm on-target activity, with significant reductions in H3K79 methylation observed in patients' cells.[4][6]

However, the modest single-agent efficacy has prompted the exploration of combination therapies.[6] Ongoing and future clinical trials are investigating this compound in combination with standard chemotherapy agents, such as cytarabine and daunorubicin, as well as with other targeted agents like the hypomethylating agent azacitidine.[14][15][16] The rationale for these combinations is to target the leukemic cells through complementary mechanisms, potentially leading to more durable responses and overcoming resistance. The acceptable safety profile of this compound makes it a promising candidate for such combination strategies.[6][7]

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses the underlying epigenetic dysregulation in MLL-rearranged leukemias. Its mechanism of action is centered on the selective inhibition of DOT1L, leading to the reversal of aberrant H3K79 hypermethylation, downregulation of key leukemogenic genes, and subsequent cell death. While single-agent activity is observed, the future of this compound likely lies in rationally designed combination therapies to enhance its anti-leukemic efficacy and improve outcomes for patients with this challenging disease. Further research into resistance mechanisms and synergistic drug combinations will be critical for optimizing its clinical utility.

References

The Disruption of a Key Epigenetic Axis: A Technical Guide to DOT1L Inhibition by Pinometostat

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the therapeutic strategy centered on the inhibition of the DOT1L enzyme by Pinometostat (EPZ-5676), with a particular focus on its role in disrupting H3K79 methylation in the context of MLL-rearranged (MLL-r) leukemias. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying molecular mechanisms, experimental validation, and clinical implications of this targeted epigenetic therapy.

Core Mechanism of Action

The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In normal cellular contexts, H3K79 methylation plays a role in transcriptional regulation and DNA repair. However, in a specific subset of acute leukemias, chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene lead to the formation of oncogenic MLL fusion proteins.

These MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to hypermethylation of H3K79 at critical leukemia-associated genes, such as HOXA9 and MEIS1. This aberrant epigenetic mark is a key driver of leukemogenesis, promoting the expression of genes that maintain the leukemic state.

This compound is a potent and selective small-molecule inhibitor of DOT1L. It functions as an S-adenosyl-L-methionine (SAM) analogue, competitively binding to the catalytic site of DOT1L and thereby preventing the transfer of a methyl group to H3K79. This selective inhibition leads to a global reduction in H3K79 methylation levels, particularly the di- and tri-methylated forms (H3K79me2/3). The subsequent downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, results in the differentiation and apoptosis of leukemia cells.

Quantitative Efficacy of this compound

The preclinical and clinical activity of this compound has been quantified through various metrics, including in vitro cell line sensitivity, pharmacokinetic parameters, and patient response rates.

In Vitro Cellular Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated potent and selective activity against MLL-r leukemia cell lines.

Cell LineMLL Fusion PartnerIC50 (nM)Reference
MOLM-13MLL-AF93.5
MV4-11MLL-AF41.8
KOPN-8MLL-ENL10
RS4;11MLL-AF4<10
SEMMLL-AF4<10
Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 clinical trials have established the pharmacokinetic profile and pharmacodynamic effects of this compound in patients with advanced hematologic malignancies.

ParameterValueUnitPopulationReference
Time to Maximum Concentration (Tmax)2hoursAdult Patients
Half-life (t1/2)26.5hoursAdult Patients
Recommended Phase 2 Dose55mg/m²/dayPediatric Patients
H3K79me2 Reduction in Bone Marrow>90%%Adult Patients

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol is designed to map the genome-wide distribution of H3K79me2 and assess the impact of this compound treatment.

  • Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., MOLM-13) to a density of 1x10⁶ cells/mL. Treat cells with either DMSO (vehicle) or this compound at a final concentration of 100 nM for 4 days.

  • Cross-linking: Harvest cells and cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of H3K79me2 enrichment. Compare the enrichment profiles between DMSO and this compound-treated samples.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following drug treatment.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of culture medium.

  • Drug Treatment: Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression levels of DOT1L target genes, such as HOXA9 and MEIS1.

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described in the ChIP-seq protocol. Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with a SYBR Green master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR machine.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

DOT1L_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) TargetGenes Target Genes (HOXA9, MEIS1) MLL_Fusion->TargetGenes Recruitment DOT1L DOT1L SAH SAH DOT1L->SAH H3K79 H3K79 DOT1L->H3K79 Methylation DOT1L->TargetGenes Recruitment by MLL-Fusion SAM SAM SAM->DOT1L Methyl Donor This compound This compound (EPZ-5676) This compound->DOT1L Inhibition HistoneH3 Histone H3 HistoneH3->H3K79 H3K79me2 H3K79me2 H3K79->H3K79me2 H3K79me2->TargetGenes Transcriptional Activation Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis

Caption: Mechanism of DOT1L inhibition by this compound in MLL-rearranged leukemia.

ChIP_Seq_Workflow Start MLL-r Leukemia Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Crosslink Formaldehyde Cross-linking Treatment->Crosslink Lyse_Sonication Cell Lysis & Chromatin Sonication Crosslink->Lyse_Sonication IP Immunoprecipitation (with H3K79me2 antibody) Lyse_Sonication->IP Capture Capture with Magnetic Beads IP->Capture Wash_Elute Wash and Elute Capture->Wash_Elute Reverse Reverse Cross-links & Purify DNA Wash_Elute->Reverse Library_Seq Library Preparation & High-Throughput Sequencing Reverse->Library_Seq Analysis Data Analysis: Alignment & Peak Calling Library_Seq->Analysis Result Genome-wide H3K79me2 Maps Analysis->Result

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Gene_Expression_Analysis_Workflow Start MLL-r Leukemia Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Analysis Data Analysis (Delta-Delta Ct Method) qRT_PCR->Analysis Result Relative Expression of HOXA9 & MEIS1 Analysis->Result

Caption: Workflow for analyzing gene expression changes using qRT-PCR.

Pinometostat (EPZ-5676): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its development represents a significant advancement in epigenetic therapy, particularly for patients with acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene. These MLL-rearranged (MLL-r) leukemias are characterized by a poor prognosis and have historically had limited effective treatment options. This compound's targeted mechanism of action, which involves the selective inhibition of aberrant H3K79 methylation, offers a novel therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on the experimental methodologies and key data that have defined its scientific journey.

Introduction: The Rationale for Targeting DOT1L in MLL-Rearranged Leukemia

Rearrangements of the MLL gene, located on chromosome 11q23, are found in a significant subset of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL), and are particularly prevalent in infant leukemias.[1] These rearrangements result in the fusion of the N-terminus of the MLL protein with one of over 70 different partner proteins.[2] A critical molecular consequence of these MLL fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to chromatin.[3]

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[4][5] In the context of MLL-r leukemia, the MLL fusion protein tethers DOT1L to ectopic gene loci, leading to hypermethylation of H3K79.[6] This aberrant methylation pattern is crucial for the transcriptional activation of key leukemogenic target genes, including HOXA9 and MEIS1, which drive the proliferation and block the differentiation of hematopoietic progenitor cells, ultimately leading to leukemogenesis.[3][7] The dependency of MLL-r leukemias on this specific epigenetic alteration made DOT1L a highly attractive therapeutic target.

Discovery of this compound (EPZ-5676)

This compound was identified through a structure-guided drug discovery program aimed at developing potent and selective inhibitors of DOT1L. It is an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[8]

Mechanism of Action

This compound selectively inhibits the enzymatic activity of DOT1L, leading to a reduction in the levels of H3K79 di- and tri-methylation (H3K79me2/3).[9] This inhibition reverses the aberrant epigenetic signature in MLL-r leukemia cells, resulting in the transcriptional repression of MLL target genes like HOXA9 and MEIS1.[3] The downregulation of these critical oncogenes leads to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[10]

Pinometostat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_transcription Leukemogenic Gene Expression MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits DNA DNA (Target Genes: HOXA9, MEIS1) MLL_Fusion->DNA Binds to H3K79 Histone H3 (K79) DOT1L->H3K79 Methylates (H3K79me2/3) Leukemia_Progression Leukemia Progression (Proliferation, Blocked Differentiation) DNA->Leukemia_Progression Activates Transcription This compound This compound (EPZ-5676) This compound->DOT1L Inhibits SAM SAM SAM->DOT1L Cofactor Pinometostat_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound Leukemia_Cell MLL-rearranged Leukemia Cell This compound->Leukemia_Cell Enters cell Efflux_Pump Increased Drug Efflux (e.g., ABCB1/MDR1 overexpression) Leukemia_Cell->Efflux_Pump Upregulates Signaling_Bypass Activation of Bypass Signaling Pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) Leukemia_Cell->Signaling_Bypass Activates Efflux_Pump->this compound Signaling_Bypass->Leukemia_Cell Promotes Survival/Proliferation Cell_Proliferation_Assay_Workflow start Start seed_cells Seed MLL-r leukemia cells (e.g., MV4-11, KOPN-8) in 96-well plates start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate Incubate for an extended period (e.g., 7-14 days) add_drug->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence/fluorescence add_reagent->measure analyze Calculate IC50 values measure->analyze end_node End analyze->end_node

References

The Role of DOT1L in Leukemogenesis and its Therapeutic Targeting by Pinometostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in the pathogenesis of a subset of acute leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene. In these malignancies, the aberrant recruitment of DOT1L to chromatin leads to the ectopic methylation of histone H3 at lysine 79 (H3K79), a mark associated with active transcription. This results in the sustained expression of a leukemogenic gene program, including key downstream targets such as HOXA9 and MEIS1, which are crucial for the initiation and maintenance of the leukemic state. Pinometostat (EPZ-5676) is a first-in-class, potent, and selective small-molecule inhibitor of DOT1L's enzymatic activity. By competitively binding to the S-adenosyl methionine (SAM) binding pocket of DOT1L, this compound effectively reverses the aberrant H3K79 hypermethylation, leading to the downregulation of leukemogenic gene expression, cell cycle arrest, differentiation, and ultimately apoptosis of MLL-rearranged leukemia cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying DOT1L-mediated leukemogenesis, the pharmacological profile of this compound, and detailed protocols for key experimental assays used to investigate this therapeutic axis.

The Central Role of DOT1L in MLL-Rearranged Leukemogenesis

Chromosomal translocations involving the MLL gene (also known as KMT2A) on chromosome 11q23 are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[1] These translocations generate chimeric fusion proteins where the N-terminus of MLL is fused to one of over 70 different partner proteins.[2] Many of these fusion partners, such as AF4, AF9, AF10, and ENL, are components of large transcriptional regulatory complexes.[3]

A common pathogenic mechanism of these MLL fusion proteins is the aberrant recruitment of the DOT1L enzyme to chromatin.[3][4] This mistargeting of DOT1L leads to the hypermethylation of H3K79 at the promoter and enhancer regions of MLL target genes.[5] H3K79 methylation, particularly dimethylation (H3K79me2), is a histone mark strongly associated with actively transcribed genes.[5][6] The sustained H3K79 hypermethylation maintains an open chromatin state, facilitating the continuous expression of potent oncogenes, most notably the homeobox genes HOXA9 and its cofactor MEIS1.[1][4] The overexpression of HOXA9 and MEIS1 is a critical driver of leukemic transformation, as it blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia stem cells.[1][7]

Furthermore, DOT1L-mediated H3K79 methylation has been shown to inhibit the localization of repressive complexes, such as SIRT1/SUV39H1, thereby preventing the silencing of these leukemogenic genes.[8] The dependence of MLL-rearranged leukemias on this specific epigenetic pathway provides a clear rationale for the therapeutic targeting of DOT1L.[4][5]

Signaling Pathway of DOT1L in MLL-Rearranged Leukemia

DOT1L_Leukemogenesis_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L_Complex DOT1L Complex MLL_Fusion->DOT1L_Complex Recruits H3K79 Histone H3 DOT1L_Complex->H3K79 Methylates (H3K79me2/3) Chromatin Chromatin HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activates Transcription H3K79->Chromatin Modifies Leukemogenic_Program Leukemogenic Gene Expression HOXA9_MEIS1->Leukemogenic_Program Drives Proliferation Cell Proliferation Leukemogenic_Program->Proliferation Differentiation_Block Block in Differentiation Leukemogenic_Program->Differentiation_Block Leukemia Leukemia Maintenance Proliferation->Leukemia Differentiation_Block->Leukemia This compound This compound This compound->DOT1L_Complex Inhibits

Caption: DOT1L signaling pathway in MLL-rearranged leukemogenesis.

This compound (EPZ-5676): A Targeted DOT1L Inhibitor

This compound is a small-molecule inhibitor that specifically targets the enzymatic activity of DOT1L.[9] It acts as a competitive inhibitor of S-adenosyl methionine (SAM), the methyl donor for histone methylation.[7] By occupying the SAM binding pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79.[5] This leads to a global reduction in H3K79 methylation levels, with a particularly profound effect at the aberrantly targeted MLL fusion gene loci.[10] The reversal of this key epigenetic mark results in the transcriptional repression of HOXA9, MEIS1, and other leukemogenic genes, thereby inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[11]

Preclinical Efficacy of this compound

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cell lines in preclinical studies.

ParameterValueCell Line(s)Reference(s)
Ki for DOT1L 80 pMCell-free assay[4][5][7]
Selectivity >37,000-fold vs. other methyltransferasesCell-free assays[12]
IC50 (H3K79me2 inhibition) 3 nMMV4-11[4]
5 nMHL60[4]
27 nMNOMO-1 (sensitive)[11]
95 nMNOMO-1 (resistant)[11]
IC50 (Proliferation, 14-day) 3.5 nMMV4-11[4][12]
71 nMKOPN-8[11]
658 nMNOMO-1[11]
IC50 (Gene Expression - HOXA9) 67 nMMV4-11[12]
IC50 (Gene Expression - MEIS1) 53 nMMV4-11[12]
Clinical Activity of this compound

This compound has been evaluated in Phase 1 clinical trials for both adult and pediatric patients with relapsed/refractory acute leukemias, particularly those with MLL rearrangements.

Clinical TrialPatient PopulationKey FindingsReference(s)
NCT01684150 (Adults) 51 adults with relapsed/refractory acute leukemia- Maximum tolerated dose not reached. - 2 complete remissions observed at 54 mg/m²/day. - Pharmacodynamic evidence of H3K79 methylation reduction (7-88%). - Most common adverse events: fatigue, nausea, constipation, febrile neutropenia.[10][13]
NCT02141828 (Pediatrics) 18 children with relapsed/refractory MLL-rearranged leukemia- Recommended Phase 2 dose of 70 mg/m²/day for children >1 year. - No objective responses observed. - Transient reductions in peripheral or bone marrow blasts in ~40% of patients. - ≥80% reduction in H3K79 methylation at HOXA9 and MEIS1 loci.[6][9]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol outlines the key steps for performing ChIP-seq to analyze H3K79 dimethylation in leukemia cells.

Workflow for ChIP-seq

ChIP_Seq_Workflow Start Start: Leukemia Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Chromatin_Shearing 3. Chromatin Shearing (Sonication) Lysis->Chromatin_Shearing Immunoprecipitation 4. Immunoprecipitation (Anti-H3K79me2 antibody) Chromatin_Shearing->Immunoprecipitation Washing 5. Washing Immunoprecipitation->Washing Elution 6. Elution & Reverse Cross-linking Washing->Elution DNA_Purification 7. DNA Purification Elution->DNA_Purification Library_Prep 8. Library Preparation DNA_Purification->Library_Prep Sequencing 9. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 10. Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis End End: H3K79me2 Profile Data_Analysis->End

Caption: A streamlined workflow for a ChIP-seq experiment.

Detailed Methodology:

  • Cell Cross-linking: Resuspend 1x10^7 leukemia cells in 10 mL of fresh culture medium. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing: Wash cells twice with ice-cold PBS. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2 antibody. Add protein A/G beads and incubate for an additional 2 hours to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome, perform peak calling, and analyze the distribution of H3K79me2 marks.

RT-qPCR for HOXA9 and MEIS1 Gene Expression

This protocol details the measurement of HOXA9 and MEIS1 mRNA levels.

Workflow for RT-qPCR

RT_qPCR_Workflow Start Start: Treated Leukemia Cells RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction RNA_QC 2. RNA Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR 4. Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Caption: Standard workflow for an RT-qPCR experiment.

Detailed Methodology:

  • RNA Extraction: Isolate total RNA from treated and control leukemia cells using a TRIzol-based method or a commercial kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.

  • Quantitative PCR: Perform qPCR using SYBR Green or TaqMan gene expression assays for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Cell Proliferation Assay (MTS/MTT)

This protocol is for assessing the effect of this compound on the proliferation of leukemia cell lines.

Detailed Methodology:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours to 14 days) at 37°C in a humidified incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well and incubate for 2-4 hours.

  • Absorbance Reading: For MTS, read the absorbance at 490 nm. For MTT, add a solubilizing agent and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay measures the ability of single cells to proliferate and form colonies.

Detailed Methodology:

  • Cell Preparation: Treat leukemia cells with this compound or vehicle for a specified duration.

  • Plating in Methylcellulose: Mix the treated cells with a methylcellulose-based medium supplemented with appropriate cytokines. Plate the cell suspension in a 6-well plate.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator.

  • Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in this compound-treated cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow Start Start: Treated Leukemia Cells Harvesting 1. Harvest Cells Start->Harvesting Washing 2. Wash with PBS Harvesting->Washing Staining 3. Stain with Annexin V-FITC and Propidium Iodide (PI) Washing->Staining Incubation 4. Incubate in the Dark Staining->Incubation Flow_Cytometry 5. Analyze by Flow Cytometry Incubation->Flow_Cytometry End End: Quantification of Apoptosis Flow_Cytometry->End

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Detailed Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The aberrant recruitment of DOT1L and subsequent H3K79 hypermethylation is a key oncogenic driver in MLL-rearranged leukemias. This compound, a potent and selective DOT1L inhibitor, has demonstrated a clear mechanism of action by reversing this epigenetic lesion, leading to the suppression of the leukemogenic gene program and anti-leukemic activity in both preclinical and clinical settings. While single-agent efficacy has been modest, the strong biological rationale and the favorable safety profile of this compound provide a solid foundation for its further investigation in combination with other anti-leukemic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the role of DOT1L in leukemogenesis and to evaluate the efficacy of novel therapeutic strategies targeting this critical epigenetic pathway.

References

Pinometostat (EPZ-5676): A Technical Guide to Target Validation in MLL Fusion Protein Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Pinometostat (EPZ-5676), a first-in-class small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL) fusion protein-driven cancers. This document details the underlying mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for core validation assays.

Introduction: The Role of MLL Fusions and DOT1L in Leukemia

Rearrangements of the MLL (KMT2A) gene, located at chromosome 11q23, are found in a significant subset of acute leukemias, affecting both myeloid and lymphoid lineages.[1][2] These rearrangements result in the creation of oncogenic MLL fusion proteins, which are critical drivers of leukemogenesis. A key event in this process is the aberrant recruitment of the histone methyltransferase DOT1L by the MLL fusion protein to target gene loci.[3][4]

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][5] The recruitment of DOT1L by MLL fusion proteins leads to the ectopic hypermethylation of H3K79 at specific gene loci, including the leukemogenic genes HOXA9 and MEIS1.[1][2][3][4] This aberrant methylation pattern results in the enhanced and sustained expression of these target genes, ultimately driving the leukemic phenotype.[1][3][4] The critical dependence of MLL-rearranged (MLL-r) leukemias on DOT1L activity makes it a compelling therapeutic target.[3][5]

This compound (EPZ-5676): A Selective DOT1L Inhibitor

This compound (EPZ-5676) is a potent and highly selective small molecule inhibitor of DOT1L's enzymatic activity.[5][6] It demonstrates sub-nanomolar affinity for DOT1L and exhibits remarkable selectivity, with a greater than 37,000-fold selectivity over other histone methyltransferases.[3][5] By inhibiting DOT1L, this compound effectively blocks H3K79 methylation, leading to the transcriptional repression of MLL fusion target genes like HOXA9 and MEIS1.[1][3][6] This targeted inhibition of a key oncogenic driver has shown promise in preclinical models and has been evaluated in clinical trials for patients with MLL-r leukemias.[1][3][5][7]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous preclinical studies across various MLL-rearranged leukemia cell lines and in vivo models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent and selective anti-proliferative activity against leukemia cell lines harboring MLL rearrangements. The half-maximal inhibitory concentration (IC50) for cell growth is significantly lower in MLL-rearranged cells compared to those without such rearrangements.

Cell LineMLL Fusion PartnerIC50 (nM)Reference
MV4-11MLL-AF4<10[6]
MOLM-13MLL-AF9<10[1]
KOPN-8MLL-ENL<10[1]
NOMO-1MLL-AF9<20[1]
SEMMLL-AF4<10[1]

Table 1: In vitro anti-proliferative activity of this compound in various MLL-rearranged leukemia cell lines.

In Vivo Efficacy in Xenograft Models

In vivo studies using rodent xenograft models of MLL-rearranged leukemia have demonstrated significant anti-tumor activity of this compound. Continuous intravenous infusion of the drug has led to sustained tumor regressions.

Xenograft ModelDosing RegimenOutcomeReference
Rat subcutaneous MV4-11 xenograftContinuous IV infusionComplete and sustained tumor regressions[6][8]
Mouse MLL-AF9 leukemia modelNot specifiedProlonged survival[6]

Table 2: In vivo efficacy of this compound in preclinical models of MLL-rearranged leukemia.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action in MLL-Rearranged Leukemia

Pinometostat_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Hypermethylation HOXA9_MEIS1 HOXA9/MEIS1 Gene Loci H3K79me->HOXA9_MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis drives This compound This compound (EPZ-5676) This compound->DOT1L inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for this compound Target Validation

Pinometostat_Target_Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: Hypothesis DOT1L is a therapeutic target in MLL-r leukemia cell_lines Select MLL-r and non-MLL-r leukemia cell lines start->cell_lines proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo) cell_lines->proliferation_assay western_blot Western Blot for H3K79me2 cell_lines->western_blot qpcr RT-qPCR for HOXA9/MEIS1 cell_lines->qpcr xenograft Establish MLL-r xenograft model (e.g., MV4-11 in rats) proliferation_assay->xenograft western_blot->xenograft qpcr->xenograft treatment Treat with this compound (continuous IV infusion) xenograft->treatment tumor_measurement Monitor tumor volume and animal health treatment->tumor_measurement pharmacodynamics Pharmacodynamic analysis (H3K79me2 in tumors) treatment->pharmacodynamics end Conclusion: This compound validates DOT1L as a target tumor_measurement->end pharmacodynamics->end

Caption: Experimental workflow for the target validation of this compound.

Detailed Experimental Protocols

Cell Proliferation Assay

This protocol is adapted from methodologies used in preclinical studies of DOT1L inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.

Materials:

  • MLL-rearranged and non-MLL-rearranged leukemia cell lines

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (EPZ-5676)

  • 96-well flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 50 µL of the this compound dilution or vehicle control to the appropriate wells.

  • Incubate the plate for 7-14 days at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using a non-linear regression curve fit.

Western Blot for H3K79 Dimethylation

Objective: To assess the effect of this compound on global H3K79 dimethylation (H3K79me2) levels.

Materials:

  • Treated and untreated leukemia cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • NuPAGE™ 4-12% Bis-Tris Protein Gels (Invitrogen)

  • Anti-H3K79me2 antibody

  • Anti-total Histone H3 antibody (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-H3K79me2 and anti-total H3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

Objective: To measure the expression levels of MLL fusion target genes (HOXA9, MEIS1).

Materials:

  • Treated and untreated leukemia cells

  • RNeasy Mini Kit (Qiagen) for RNA extraction

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

  • TaqMan™ Gene Expression Assays for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from cells using the RNeasy Mini Kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

  • Set up the qPCR reaction with TaqMan™ Gene Expression Master Mix, the appropriate gene expression assay, and cDNA template.

  • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias, directly addressing the underlying oncogenic mechanism. The validation of DOT1L as a therapeutic target has been robustly demonstrated through a combination of in vitro and in vivo studies. The data consistently show that this compound selectively inhibits the proliferation of MLL-rearranged leukemia cells, reduces the expression of key leukemogenic genes, and leads to significant anti-tumor responses in preclinical models. While clinical activity as a monotherapy has been modest, the strong preclinical rationale and well-defined mechanism of action provide a solid foundation for its continued investigation in combination with other anti-leukemic agents.[5][9][10] The experimental protocols detailed in this guide provide a framework for the continued exploration of DOT1L inhibitors and their role in the treatment of MLL-rearranged and other susceptible malignancies.

References

Pinometostat's In Vitro Efficacy in Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Pinometostat (EPZ-5676), a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L, on various leukemia cell lines. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole known histone methyltransferase responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] In specific subtypes of acute leukemia, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene (now officially known as KMT2A), the MLL fusion proteins aberrantly recruit DOT1L to chromatin.[3][4] This leads to ectopic H3K79 hypermethylation at MLL target genes, such as HOXA9 and MEIS1, driving leukemogenic gene expression and malignant transformation.[3][4] this compound specifically targets this dependency by inhibiting DOT1L's catalytic activity, thereby reversing the aberrant H3K79 methylation, suppressing the expression of leukemogenic genes, and ultimately leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[2][5]

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated across a panel of leukemia cell lines, demonstrating significant anti-proliferative effects and target engagement at nanomolar concentrations.

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
Cell LineLeukemia SubtypeMLL RearrangementIC50 (Proliferation)Assay Duration
MV4-11Acute Myeloid Leukemia (AML)MLL-AF43.5 nM[6]Not Specified
KOPN-8B-cell Acute Lymphoblastic Leukemia (B-ALL)MLL-ENL71 nM[7]14 days
NOMO-1Acute Monocytic LeukemiaMLL-AF9658 nM[7]14 days
Table 2: Inhibition of H3K79 Dimethylation (H3K79me2) by this compound
Cell LineLeukemia SubtypeIC50 (H3K79me2)
MV4-11Acute Myeloid Leukemia (AML)3 nM[6]
HL-60Acute Promyelocytic Leukemia5 nM[6]

Impact on Cellular Processes

Treatment of sensitive leukemia cell lines with this compound leads to distinct changes in fundamental cellular processes, including apoptosis and cell cycle progression.

Apoptosis Induction

Flow cytometry analysis using Annexin V-FITC/PI staining has demonstrated that this compound induces apoptosis in MLL-rearranged leukemia cell lines. For instance, treatment of NOMO-1 and OCI-AML3 cells with 1 µM of this compound resulted in a significant, time-dependent increase in the apoptotic cell population.[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily in the G0/G1 phase. In this compound-sensitive cell lines like NOMO-1 and OCI-AML3, treatment with 1 µM of the inhibitor led to a noticeable increase in the proportion of cells in the G0/G1 phase of the cell cycle over a 20-day period.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's in vitro activity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Leukemia cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[8][9]

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubated for the desired duration (e.g., 72 hours to 14 days) at 37°C in a humidified incubator with 5% CO₂.[7][9]

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[8][10]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8][10] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm (with a reference wavelength of 630 nm or 690 nm) using a microplate reader.[8][10]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Histone H3K79 Methylation

Western blotting is employed to detect the levels of H3K79 methylation.

  • Histone Extraction: Histones are extracted from this compound-treated and control cells using an acid extraction method.[7]

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of histone extracts (e.g., 0.5 µg) are separated on a 10-20% Tris-Glycine or Bis-Tris polyacrylamide gel.[6]

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.[11]

  • Blocking: The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation.[11][12]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.[12]

  • Analysis: The band intensities are quantified, and the level of H3K79me2 is normalized to the total Histone H3 level.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of H3K79me2 at specific gene loci.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.[7][13]

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.[13]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K79me2 or a control IgG overnight at 4°C.[7][13] Protein A/G magnetic beads are then added to capture the antibody-chromatin complexes.[14]

  • Washing: The beads are washed to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C.[13]

  • DNA Purification: The DNA is purified using a spin column or phenol-chloroform extraction.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[2][7]

Visualizations

Signaling Pathway of this compound in MLL-Rearranged Leukemia

Pinometostat_Mechanism cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79 Hypermethylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates transcription of Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression drives This compound This compound This compound->DOT1L inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow cluster_assays In Vitro Assays start Start: Leukemia Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (H3K79me2) treatment->western_blot chip ChIP-qPCR/Seq (HOXA9, MEIS1) treatment->chip data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis chip->data_analysis results Results: - IC50 Values - Apoptosis & Cell Cycle Changes - Target Gene Expression Modulation data_analysis->results

Caption: A typical workflow for assessing this compound's in vitro activity.

References

The Pharmacodynamics of Pinometostat: A Deep Dive into Early-Phase Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like).[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as observed in early-phase clinical trials, with a focus on its mechanism of action, target engagement, and clinical activity in patients with advanced acute leukemias, particularly those with mixed-lineage leukemia (MLL) gene rearrangements (MLL-r).

Mechanism of Action: Targeting the Epigenetic Machinery

This compound functions as a potent and highly selective S-adenosyl methionine (SAM) competitive inhibitor of DOT1L.[4] DOT1L is the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[5] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci. This epigenetic alteration drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, ultimately blocking hematopoietic differentiation and promoting leukemia cell proliferation.[5][6]

This compound specifically binds to the SAM pocket of DOT1L, inducing a conformational change that enhances the affinity between the inhibitor and the enzyme.[5] By blocking the catalytic activity of DOT1L, this compound leads to a reduction in H3K79 methylation, subsequent downregulation of MLL fusion target gene expression, and ultimately, induction of apoptosis in MLL-rearranged leukemia cells.[7][8] Preclinical studies have demonstrated that prolonged exposure to this compound is necessary to induce cell death and tumor regression.[1]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL MLL (KMT2A) H3K4me H3K4 Methylation MLL->H3K4me Regulates DOT1L_normal DOT1L Gene_Expression Normal Gene Expression H3K4me->Gene_Expression Differentiation Hematopoietic Differentiation Gene_Expression->Differentiation MLL_Fusion MLL Fusion Protein DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Recruits H3K79me_high Hypermethylation of H3K79 DOT1L_leukemia->H3K79me_high Leukemogenic_Genes Upregulation of HOXA9, MEIS1 H3K79me_high->Leukemogenic_Genes Leukemia Leukemic Transformation Leukemogenic_Genes->Leukemia This compound This compound This compound->DOT1L_leukemia Inhibits

Figure 1: Mechanism of Action of this compound in MLL-Rearranged Leukemia.

Pharmacodynamic Profile in Early-Phase Trials

The primary pharmacodynamic endpoint in early clinical studies of this compound was the modulation of H3K79 methylation in patient samples. The first-in-human Phase 1 trial (NCT01684150) enrolled adult patients with relapsed or refractory acute leukemias, with a focus on those harboring MLL rearrangements.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from preclinical and clinical studies.

Parameter Value Assay System Reference
Ki for DOT1L 80 pMCell-free enzymatic assay[4][9]
Selectivity >37,000-foldAgainst other histone methyltransferases[1][10]
Cellular IC50 (H3K79me2) 2.6 nMMV4-11 cells (MLL-AF4)[4]
IC50 (Proliferation) 4 nMMOLM13 cells (MLL-AF9)[4]
IC50 (Proliferation) 4 nMMV4-11 cells (MLL-AF4)[4]
Table 1: In Vitro Potency and Selectivity of this compound.
Dose Level Pharmacodynamic Effect Patient Population Reference
54 mg/m²/dayReduction in global H3K79me2 levels in PBMCs (7% to 88%)Adult acute leukemia[1]
54 mg/m²/day2 complete remissions in patients with t(11;19)Adult acute leukemia[1]
90 mg/m²/dayMaximal exposure and methylation inhibitionAdult acute leukemia[1]
70 & 90 mg/m²≥ 80% reduction in H3K79 methylation at MLL-r target genes (HOXA9, MEIS1) in leukemic blastsPediatric relapsed/refractory MLL-r acute leukemia[11]
Table 2: Clinical Pharmacodynamic Activity of this compound.
Experimental Protocols

Phase 1 Clinical Trial Design (NCT01684150)

This was an open-label, multicenter study involving dose-escalation and dose-expansion cohorts.[1]

  • Patient Population: Adult patients with relapsed or refractory acute leukemias, with a significant portion having MLL gene rearrangements.[1]

  • Dosing Regimen: this compound was administered as a continuous intravenous (CIV) infusion. The initial dose-escalation phase involved a 21-day infusion within a 28-day cycle. This was later amended to a continuous 28-day infusion based on pharmacokinetic and pharmacodynamic data showing the need for sustained exposure.[1][12] Doses of 54 mg/m²/day and 90 mg/m²/day were selected for the expansion cohorts.[1][2]

  • Pharmacodynamic Assessments: Serial peripheral blood mononuclear cells (PBMCs) were collected from patients. Leukemic blasts were isolated from these samples for the analysis of H3K79 dimethylation (H3K79me2) levels.[13]

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-Seq) for H3K79me2 Analysis

  • Sample Preparation: Leukemic blasts were isolated from patient peripheral blood or bone marrow samples.

  • Chromatin Crosslinking and Shearing: Formaldehyde was used to crosslink proteins to DNA. The chromatin was then sheared into smaller fragments using sonication.

  • Immunoprecipitation: An antibody specific for H3K79me2 was used to immunoprecipitate the chromatin fragments containing this modification.

  • DNA Purification and Sequencing: The DNA was purified from the immunoprecipitated complexes and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads were aligned to the human genome to identify the genomic regions enriched for H3K79me2. The level of enrichment at specific gene loci, such as HOXA9 and MEIS1, was quantified.

Patient_Enrollment Patient Enrollment (Relapsed/Refractory MLL-r Leukemia) Dose_Escalation Dose Escalation Cohorts (Continuous IV Infusion) Patient_Enrollment->Dose_Escalation Dose_Expansion Dose Expansion Cohorts (54 & 90 mg/m²/day) Dose_Escalation->Dose_Expansion PBMC_Collection Serial PBMC Collection Dose_Expansion->PBMC_Collection Clinical_Response Assessment of Clinical Response Dose_Expansion->Clinical_Response Blast_Isolation Isolation of Leukemic Blasts PBMC_Collection->Blast_Isolation ChIP_Seq H3K79me2 ChIP-Seq Blast_Isolation->ChIP_Seq Data_Analysis Pharmacodynamic Data Analysis (Target Gene Methylation) ChIP_Seq->Data_Analysis

Figure 2: Workflow of the Phase 1 Clinical Trial of this compound.

Clinical Activity and Future Directions

The early-phase clinical trials of this compound provided proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemia.[1] While the monotherapy showed modest clinical activity, with a few complete remissions observed, it established a favorable safety profile.[1][2] The most common adverse events included fatigue, nausea, constipation, and febrile neutropenia.[1][2]

The pharmacodynamic data clearly demonstrated on-target activity, with significant reductions in H3K79 methylation at key leukemogenic genes.[1][11] This molecular response, however, did not always translate into durable clinical responses in a broad patient population.

Mechanisms of resistance to this compound have been investigated, with studies pointing towards increased expression of drug efflux transporters like ABCB1 and activation of alternative signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[6]

These findings have paved the way for exploring combination therapies. The safety profile of this compound suggests its potential for use with other anti-leukemic agents.[1] Ongoing and future research will likely focus on combining this compound with standard chemotherapy or other targeted agents to enhance its efficacy and overcome potential resistance mechanisms.

Pinometostat_Monotherapy This compound Monotherapy Target_Engagement On-Target Engagement (DOT1L Inhibition, ↓H3K79me2) Pinometostat_Monotherapy->Target_Engagement Modest_Efficacy Modest Clinical Efficacy Pinometostat_Monotherapy->Modest_Efficacy Favorable_Safety Favorable Safety Profile Pinometostat_Monotherapy->Favorable_Safety Resistance_Mechanisms Emergence of Resistance (e.g., ABCB1 upregulation) Modest_Efficacy->Resistance_Mechanisms Combination_Therapies Future Direction: Combination Therapies Favorable_Safety->Combination_Therapies Resistance_Mechanisms->Combination_Therapies

Figure 3: Summary of this compound's Early-Phase Clinical Trial Outcomes and Future Outlook.

References

Methodological & Application

Pinometostat (EPZ-5676) Treatment Protocol for In Vivo Xenograft Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3] In acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL-fusion proteins aberrantly recruit DOT1L to chromatin. This leads to ectopic H3K79 hypermethylation and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[1][2][3] this compound competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, leading to reduced H3K79 methylation, repression of MLL target genes, and selective apoptosis in MLL-rearranged leukemia cells.[3][4][5][6] Preclinical in vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound, making it a promising therapeutic agent for this high-risk leukemia subtype.[7][8][9]

These application notes provide a comprehensive overview of the treatment protocols for this compound in in vivo xenograft models, compiled from preclinical studies. The information herein is intended to guide researchers in designing and executing their own in vivo experiments.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway targeted by this compound in MLL-rearranged leukemia.

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates Chromatin Chromatin H3K79me H3K79me2/3 (Hypermethylation) H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Transcription Aberrant Gene Transcription Leukemogenic_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis This compound This compound (EPZ-5676) This compound->DOT1L inhibits

Figure 1: this compound Mechanism of Action in MLL-Rearranged Leukemia.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical in vivo xenograft studies of this compound.

Table 1: Animal Models and Cell Lines

ParameterDetailsReferences
Animal Species Mouse, Rat[10][11]
Mouse Strains NCr nu/nu, BALB/c nude, NSG[4][10][12]
Rat Strains Immunocompromised rats (strain not specified)[10]
Cell Lines MV4-11 (MLL-AF4), KOPN-8 (MLL-ENL), NOMO-1 (MLL-AF9), MOLM-13 (MLL-AF9), SEM (MLL-AF4)[2][6][10]

Table 2: this compound Dosing and Administration

Administration RouteDosageVehicle/FormulationSpeciesReferences
Continuous IV Infusion 35 - 70.5 mg/kg/dayNot specifiedRat[4]
Intraperitoneal (IP) 20 mg/kgNot specifiedMouse[4]
Intraperitoneal (IP) 50 mg/kg2% DMSO + 30% PEG 300 + 5% Tween80 + 63% PBSMouse[12]
Intraperitoneal (IP) 70 mg/kgNot specifiedRat[13]
Subcutaneous (SC) Thrice daily (t.i.d) dosing, specific mg/kg not detailedSolution formulationRat[14]

Table 3: Treatment Schedules and Efficacy

Cell LineAdministration Route & ScheduleDosageOutcomeReferences
MV4-11Continuous IV infusion for 21 days70.5 mg/kg/dayComplete tumor regressions with no regrowth for up to 32 days post-treatment.[4]
MV4-11Continuous IV infusion for 21 days35 mg/kg/dayTumor regression.
MV4-11Continuous IV infusion for 14 days35 - 70 mg/kg/dayReduced H3K79me2 levels in tumor, bone marrow, and PBMCs.[10]
MLL-r XenograftIntermittent IV infusion (8 hours/day) for 21 days67 mg/kg/dayLess efficacy than continuous infusion.[10]
MV4-11Continuous IV infusion for 7 daysNot specifiedDid not show significant efficacy.[10]
MDA-MB-468Intraperitoneal injection every two days (6 doses)50 mg/kgAnti-tumor activity observed.[12]

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating this compound in a subcutaneous xenograft model.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints cluster_analysis Phase 4: Analysis Cell_Culture 1. MLL-r Cell Culture (e.g., MV4-11) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice/Rats Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. This compound or Vehicle Administration Randomization->Treatment_Admin Tumor_Measurement 7. Tumor Volume Measurement (Calipers) Treatment_Admin->Tumor_Measurement During Treatment Period Animal_Welfare 8. Animal Welfare Monitoring Treatment_Admin->Animal_Welfare Daily Endpoint 9. Endpoint Reached Animal_Welfare->Endpoint Tissue_Harvest 10. Tumor & Tissue Harvesting Endpoint->Tissue_Harvest PD_Analysis 11. Pharmacodynamic Analysis (IHC, RT-qPCR) Tissue_Harvest->PD_Analysis Data_Analysis 12. Data Analysis & Interpretation PD_Analysis->Data_Analysis

Figure 2: General Workflow for a this compound In Vivo Xenograft Study.

Detailed Experimental Protocols

Establishment of Subcutaneous Xenograft Model

This protocol is a general guideline and should be optimized for the specific cell line and animal strain used.

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., BALB/c nude or NSG), 4-6 weeks old[10]

  • Syringes (1 mL) and needles (23-25 gauge)

  • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

  • Electric shaver or depilatory cream

Procedure:

  • Cell Culture: Culture MLL-rearranged cells in appropriate media until they reach the logarithmic growth phase with 80-90% confluency.[4]

  • Cell Preparation:

    • Harvest cells and wash them 2-3 times with sterile PBS or HBSS to remove any remaining culture medium.

    • Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell number and viability.

    • Resuspend the cell pellet in sterile PBS or HBSS to the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).[10]

    • (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection. Keep the mixture on ice to prevent solidification.[15]

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Shave a small area on the flank of the mouse where the cells will be injected.[15]

  • Subcutaneous Injection:

    • Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body. Be careful not to puncture the underlying muscle or peritoneum.[15]

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.[4][15]

    • Withdraw the needle slowly to prevent leakage of the cell suspension.[15]

  • Post-Injection Monitoring:

    • Monitor the animals for recovery from anesthesia.

    • Check the injection site for any adverse reactions.

    • Allow tumors to grow to a palpable and measurable size (e.g., 50-150 mm³) before starting treatment.[4]

Preparation and Administration of this compound

Preparation of this compound for Intraperitoneal (IP) Injection:

A common formulation for IP administration is a suspension in a vehicle solution.[12]

Materials:

  • This compound (EPZ-5676) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Phosphate-Buffered Saline (PBS) or Saline

Procedure (Example Formulation):

  • Prepare a stock solution of this compound in DMSO.

  • For the final working solution, prepare a vehicle consisting of 2% DMSO, 30% PEG 300, 5% Tween80, and 63% PBS.[12]

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection (e.g., for a 50 mg/kg dose).

  • Ensure the solution is well-mixed before administration. It is recommended to prepare this fresh on the day of use.[3]

Administration:

  • Administer the prepared this compound solution via intraperitoneal injection at the desired dosing schedule.

Note: For continuous intravenous infusion, specialized equipment such as osmotic pumps or infusion pumps is required. The formulation for this route may differ and often involves a more soluble preparation. Due to its rapid clearance, continuous exposure has been shown to be critical for optimal efficacy.[8] Subcutaneous administration has also been explored as an alternative to continuous IV infusion.[14]

Tumor Growth and Animal Welfare Monitoring

Tumor Measurement:

  • Measure the tumor dimensions (length and width) using digital calipers, typically 2-3 times per week.[10]

  • Calculate the tumor volume using a standard formula. A commonly used formula is:

    • Tumor Volume (mm³) = (Length × Width²) / 2[4] or

    • Tumor Volume (mm³) = 0.52 × Length × Width²[10]

  • Record the tumor volumes for each animal over the course of the study to generate tumor growth curves.

Animal Welfare Monitoring:

  • Monitor the animals daily for any signs of distress or toxicity.[5][14][16]

  • Key parameters to monitor include:

    • Body weight (measure 2-3 times per week)

    • Food and water consumption

    • Physical appearance (e.g., ruffled fur, hunched posture)

    • Behavioral changes (e.g., lethargy, reduced mobility)

    • Tumor ulceration or signs of infection

  • Establish humane endpoints for the study in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include:

    • Tumor volume exceeding a certain size (e.g., >1500-2000 mm³)[14][17]

    • Significant body weight loss (e.g., >15-20%)[17]

    • Severe clinical signs of distress that cannot be alleviated.[14]

Pharmacodynamic Analysis

At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis to confirm target engagement.

Immunohistochemistry (IHC) for H3K79me2:

  • Fix harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval (e.g., using a citrate-based buffer).

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate with a primary antibody specific for H3K79me2.

  • Incubate with a labeled secondary antibody.

  • Use a detection system (e.g., DAB) to visualize the antibody staining.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the staining intensity and distribution under a microscope to assess the reduction in H3K79me2 levels in this compound-treated tumors compared to controls.

RT-qPCR for HOXA9 and MEIS1 Expression:

  • Harvest tumor tissue and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

  • Extract total RNA from the tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or Bioanalyzer).

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using specific primers and probes for human HOXA9, MEIS1, and a reference housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method to determine the fold change in HOXA9 and MEIS1 expression in this compound-treated tumors compared to controls.[18]

Conclusion

The preclinical in vivo xenograft models of MLL-rearranged leukemia have been instrumental in demonstrating the therapeutic potential of this compound.[7][9] These studies have shown that continuous exposure to this compound leads to significant anti-tumor activity, including complete tumor regressions.[4] The protocols and data presented in these application notes provide a valuable resource for researchers aiming to further investigate the efficacy and mechanism of action of this compound and other DOT1L inhibitors in relevant preclinical models. Careful attention to experimental design, including the choice of animal model, cell line, drug formulation, and administration route, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: H3K79me2 Chromatin Immunoprecipitation Sequencing (ChIP-seq) Following Pinometostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation Sequencing (ChIP-seq) to analyze the genome-wide changes in histone H3 lysine 79 dimethylation (H3K79me2) following treatment with Pinometostat (EPZ-5676), a potent and selective inhibitor of the DOT1L methyltransferase.

Introduction

This compound is a first-in-class small-molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole histone methyltransferase responsible for H3K79 methylation.[1][2] In certain hematological malignancies, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving leukemogenesis.[1][3] this compound selectively inhibits DOT1L's enzymatic activity, leading to a reduction in H3K79me2 levels, transcriptional repression of MLL target genes, and subsequent anti-leukemic effects.[4][5] ChIP-seq is a powerful technique to elucidate the genome-wide impact of this compound on H3K79me2 distribution and to identify target genes and pathways affected by DOT1L inhibition.

Signaling Pathway and Mechanism of Action

The mechanism of this compound action is direct and specific. By inhibiting DOT1L, it prevents the transfer of a methyl group to histone H3 at lysine 79. This leads to a global and local reduction of H3K79me2, particularly at genes that are aberrantly targeted by MLL-fusion proteins in MLL-r leukemias. The subsequent decrease in the expression of key leukemogenic genes, such as HOXA9 and MEIS1, results in cell cycle arrest and apoptosis in susceptible cancer cells.[2]

Pinometostat_Mechanism cluster_0 Cell Nucleus DOT1L DOT1L H3K79 Histone H3K79 DOT1L->H3K79 methylates H3K79me2 H3K79me2 Transcription Gene Transcription H3K79me2->Transcription activates MLL_fusion MLL-fusion protein Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes recruits DOT1L to Apoptosis Apoptosis Transcription->Apoptosis inhibits This compound This compound This compound->DOT1L inhibits

Caption: Mechanism of this compound action in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on H3K79me2 levels as determined by ChIP-seq and other methods in various studies.

Table 1: this compound-induced Reduction in Global H3K79me2 Levels

Cell Type/TissueThis compound Concentration/DoseDuration of TreatmentPercent Reduction in Global H3K79me2Reference
Peripheral Blood Mononuclear Cells (PBMCs)24-90 mg/m²/day (CIV)Cycle 17% to 88%[1]
Leukemic Blasts70 & 90 mg/m² (CIV)15 and 28 days≥ 80% at MLL-r target genes[3]
KOPN-8 (MLL-ENL) Cell Line100 nM4 daysSignificant reduction[4]
NOMO-1 (MLL-AF9) Cell Line100 nM4 daysSignificant reduction[4]
CTCL Cell LinesNot specified72 hoursStrong reduction[6]

Table 2: H3K79me2 Inhibition at Specific Gene Loci Following this compound Treatment

Gene LocusCell TypeThis compound TreatmentFold Change/Percent Reduction in H3K79me2 OccupancyReference
HOXA9Leukemic BlastsPre- vs. Post-doseReduction observed in most patients[1]
MEIS1Leukemic BlastsPre- vs. Post-doseReduction observed in most patients[1]
HOXA9KOPN-8 Resistant Cells100 nMRecovery of methylation observed despite global inhibition[5]
MEIS1KOPN-8 Resistant Cells100 nMRecovery of methylation observed despite global inhibition[5]
c-Myc PromoterHCT116 and SW480 CellsEPZ004777 (DOT1L inhibitor)Decreased enrichment[7]

Experimental Workflow for H3K79me2 ChIP-seq

The following diagram outlines the key steps in performing a ChIP-seq experiment to assess H3K79me2 changes after this compound treatment.

ChIP_Seq_Workflow A 1. Cell Culture and This compound Treatment B 2. Cross-linking with Formaldehyde A->B C 3. Cell Lysis and Chromatin Sonication B->C D 4. Immunoprecipitation with anti-H3K79me2 Antibody C->D E 5. Reverse Cross-linking and DNA Purification D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis: Peak Calling, Differential Binding, and Pathway Analysis G->H

Caption: Experimental workflow for H3K79me2 ChIP-seq after this compound treatment.

Detailed Experimental Protocols

This section provides a generalized protocol for H3K79me2 ChIP-seq based on methodologies reported in the literature.[1][7][8][9] Optimization may be required for specific cell types and experimental conditions.

Cell Culture and this compound Treatment
  • Culture your cells of interest (e.g., MLL-rearranged leukemia cell lines like MV4;11, KOPN-8, or primary patient samples) under appropriate conditions.

  • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration. Treatment times can range from hours to several days, with studies showing significant H3K79me2 reduction after 72 hours.[6]

  • Harvest cells for cross-linking.

Chromatin Cross-linking and Preparation
  • Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle rotation.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Sonciate the chromatin to shear the DNA to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

Immunoprecipitation
  • Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.

  • Incubate a portion of the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2 antibody. Save a small aliquot of the pre-cleared chromatin as the "input" control.

  • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

Reverse Cross-linking and DNA Purification
  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

Library Preparation and Sequencing
  • Quantify the purified DNA.

  • Prepare sequencing libraries from the immunoprecipitated DNA and input DNA using a commercial library preparation kit according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform PCR amplification of the libraries.

  • Sequence the libraries on a high-throughput sequencing platform.

Data Analysis
  • Perform quality control on the raw sequencing reads.

  • Align the reads to the appropriate reference genome.

  • Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K79me2 enrichment in both the this compound-treated and control samples relative to their respective input controls.

  • Perform differential binding analysis to identify genomic regions with significant changes in H3K79me2 occupancy following this compound treatment.

  • Annotate the differential peaks to nearby genes and perform gene ontology and pathway analysis to understand the biological implications of the observed changes in H3K79me2.

Conclusion

ChIP-seq for H3K79me2 is an indispensable tool for characterizing the epigenetic mechanism of action of this compound. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the impact of DOT1L inhibition on the epigenome. These studies are crucial for understanding the therapeutic potential and mechanisms of resistance to this compound and for the development of novel epigenetic therapies.

References

Detecting H3K79 Methylation Changes Induced by Pinometostat: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blot analysis to detect changes in histone H3 lysine 79 (H3K79) methylation following treatment with Pinometostat (EPZ-5676). This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] Inhibition of DOT1L leads to a reduction in H3K79 methylation, a key epigenetic mark associated with active transcription.[3][4] This protocol is designed for researchers in oncology, epigenetics, and drug development who are investigating the cellular effects of DOT1L inhibitors.

Introduction

Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 79 (H3K79) is a unique modification catalyzed solely by the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme.[2] Aberrant H3K79 methylation, often driven by chromosomal translocations involving the MLL gene, is a hallmark of certain hematological malignancies, such as MLL-rearranged (MLL-r) leukemia.[1] this compound specifically inhibits DOT1L's methyltransferase activity, leading to a decrease in H3K79 methylation levels and subsequent downregulation of leukemogenic gene expression.[2][5] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the global changes in H3K79 methylation in response to this compound treatment.

Signaling Pathway and Experimental Workflow

This compound functions by competitively binding to the S-adenosyl-L-methionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[4] This leads to a global reduction in H3K79 mono-, di-, and trimethylation. The experimental workflow involves treating cultured cells with this compound, followed by histone extraction and Western blot analysis to detect the changes in specific H3K79 methylation states.

Pinometostat_Mechanism cluster_0 Cellular Context This compound This compound (EPZ-5676) DOT1L DOT1L (Histone Methyltransferase) This compound->DOT1L Inhibits H3K79me Histone H3 (methylated K79) DOT1L->H3K79me Methylates H3K79 SAM SAM (Methyl Donor) SAM->DOT1L Binds to H3K79 Histone H3 (unmethylated K79) GeneExpression Leukemogenic Gene Expression H3K79me->GeneExpression Promotes CellGrowth Leukemic Cell Growth & Proliferation GeneExpression->CellGrowth Drives Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Histone Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-H3K79me2) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (e.g., ECL) H->I J 10. Data Analysis I->J

References

Application Notes and Protocols for Establishing Pinometostat-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinometostat (EPZ-5676) is a selective, S-adenosyl methionine (SAM)-competitive inhibitor of the histone methyltransferase DOT1L.[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification critical for the expression of leukemogenic genes driven by MLL (Mixed-Lineage Leukemia) gene rearrangements.[2][3] this compound has shown clinical activity in patients with MLL-rearranged (MLL-r) leukemia by inhibiting H3K79 methylation and suppressing the expression of MLL-fusion target genes like HOXA9 and MEIS1.[2][4][5] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[2][3]

These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant cancer cell line models in vitro. Such models are invaluable tools for investigating the molecular mechanisms of treatment-emergent resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance. The protocols outlined below are based on established methodologies for generating this compound-resistant MLL-r leukemia cell lines.[2][6][7]

Mechanisms of this compound Resistance

Studies have identified several mechanisms by which cancer cells can acquire resistance to this compound. Unlike many targeted therapies, resistance does not typically arise from mutations in the drug target itself (DOT1L).[2][3][8] Instead, the primary mechanisms observed are:

  • Increased Drug Efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) is a common mechanism.[2][8] ABCB1 is an efflux pump that actively transports this compound out of the cell, reducing its intracellular concentration and thereby decreasing its ability to inhibit DOT1L.[6][8] This mechanism has been identified in KOPN-8 and other MLL-r cell lines.[2][8]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, bypassing their dependency on the DOT1L-MLL fusion protein axis.[2][6] Transcriptional analyses in the resistant NOMO-1 cell line, for example, suggested the involvement of pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, although changes in protein phosphorylation were not observed, indicating a complex mechanism.[2][6]

Experimental Workflow and Protocols

The overall process for establishing and characterizing this compound-resistant cell lines involves continuous drug exposure followed by a series of validation and mechanistic assays.

G Experimental Workflow for Generating this compound-Resistant Cell Lines cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Resistance Induction cluster_characterization Phase 3: Characterization & Validation start Parental MLL-r Cell Line (e.g., KOPN-8, NOMO-1) ic50 Determine Baseline This compound IC50 (14-day proliferation assay) start->ic50 culture Continuous Culture with High-Dose this compound (e.g., 4.5 µmol/L) ic50->culture monitor Monitor Cell Growth Rate (3-4 day intervals) culture->monitor check Growth Rate Restored? monitor->check check->culture No establish Resistant Cell Line Model Established check->establish Yes ic50_reval Re-evaluate IC50 (Confirm Resistance) establish->ic50_reval mech Investigate Mechanisms: - Gene/Protein Expression (ABCB1) - Signaling Pathway Analysis - H3K79me2 Levels ic50_reval->mech

Figure 1: Workflow for establishing and characterizing this compound-resistant cell lines.

Protocol 1: Determination of Baseline IC50

Before inducing resistance, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. A long-term (14-day) proliferation assay is recommended to accurately reflect the cytostatic effects of the drug.

Materials:

  • Parental cancer cell line (e.g., KOPN-8, NOMO-1)

  • Complete growth medium (vendor recommended)

  • This compound (EPZ-5676)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.

  • Drug Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Add the serially diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 14 days at 37°C and 5% CO2. Replenish the medium with the corresponding drug concentration every 3-4 days.

  • Viability Assessment: At day 14, measure cell viability according to the manufacturer's protocol for your chosen reagent.

  • Data Analysis: Normalize the viability data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Generation of this compound-Resistant Cell Lines

This protocol uses a continuous high-dose exposure method to select for a resistant cell population.

Materials:

  • Parental cancer cell line with a known this compound IC50

  • Complete growth medium

  • This compound

  • DMSO

  • Cell culture flasks (T-25 or T-75)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Initiate Culture: Seed the parental cells in a culture flask with complete growth medium.

  • Drug Exposure: Add this compound to the culture medium at a concentration significantly above the 14-day proliferation IC90 value. A concentration of 4.5 µmol/L has been successfully used to generate resistance in KOPN-8 and NOMO-1 cell lines.[2][7]

  • Monitoring and Maintenance:

    • Maintain the cells in continuous culture with the high dose of this compound.

    • Every 3 to 4 days, count the viable cells using trypan blue exclusion.[2][7]

    • Split the culture as needed, always re-adding fresh medium containing 4.5 µmol/L this compound.

    • Initially, a period of growth inhibition or cell stasis is expected.[2]

  • Establishment of Resistance: Resistance is considered established when the growth rate of the cells cultured in the presence of this compound becomes similar to that of the parental cells grown in the vehicle control medium.[2] This process typically takes approximately 3 to 5 weeks.[2][6]

  • Stabilization: Once resistance is established, continue to culture the cells in the this compound-containing medium for at least 3 more weeks to ensure the stability of the resistant phenotype.[2] These cells are now considered the this compound-resistant (PinR) line.

Protocol 3: Characterization of Resistant Cell Lines

After establishing a stable resistant line, it must be thoroughly characterized to confirm the degree of resistance and investigate the underlying mechanisms.

  • Confirm Resistance by IC50 Shift: Repeat Protocol 1 with the parental and the newly generated PinR cell lines side-by-side. A significant increase (hundreds-fold) in the IC50 value for the PinR line compared to the parental line confirms resistance.[2]

  • Assess Target Engagement (H3K79me2 Levels):

    • Method: Use an ELISA or Western blot to measure the levels of H3K79 dimethylation (H3K79me2).

    • Procedure: Treat both parental and PinR cells with a range of this compound concentrations for 4 days. Harvest cell lysates and quantify H3K79me2 levels, normalizing to total Histone H3.

    • Expected Outcome: In resistant cells with an ABCB1 efflux mechanism (like KOPN-8 PinR), a rightward shift in the IC50 for H3K79me2 inhibition will be observed, indicating that higher drug concentrations are needed to inhibit the target.[2] In contrast, for non-efflux mechanisms (like NOMO-1 PinR), H3K79me2 may remain suppressed even in the resistant state.[2]

  • Investigate Drug Efflux Mechanism:

    • Method: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of ABCB1 mRNA and ABCB1 protein, respectively.

    • Procedure: Compare the expression levels between parental and PinR cells.

    • Functional Assay: To confirm the role of ABCB1, treat the PinR cells with this compound in combination with an ABCB1 inhibitor (e.g., valspodar). A resensitization to this compound in the presence of the inhibitor confirms that ABCB1-mediated efflux is a primary resistance mechanism.[6]

  • Analyze Gene Expression and Signaling Pathways:

    • Method: Perform whole-transcriptome analysis (RNA-seq) on parental and PinR cells (with and without this compound treatment).

    • Procedure: Analyze the RNA-seq data to identify differentially expressed genes and perform pathway analysis (e.g., KEGG, GO) to uncover altered signaling pathways (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) that may contribute to resistance.[2][8]

    • Validation: Validate key findings from RNA-seq using qRT-PCR or Western blotting for specific pathway proteins (including their phosphorylated forms) to confirm pathway activation.

Data Presentation

Quantitative data should be summarized to compare the characteristics of the parental and resistant cell lines.

Table 1: Comparison of this compound Sensitivity in Parental and Resistant Cell Lines

Cell Line14-Day Proliferation IC50 (nmol/L)H3K79me2 Inhibition IC50 (µmol/L)Fold Change in Proliferation IC50
KOPN-8 Parental 710.015-
KOPN-8 PinR >10,0002.0>140
NOMO-1 Parental 658N/A-
NOMO-1 PinR >10,000N/A>15
Data derived from studies on MLL-r cell lines.[2][6]

Signaling Pathways in this compound Action and Resistance

Understanding the signaling context is crucial for interpreting resistance mechanisms.

G DOT1L Signaling and ABCB1 Resistance Mechanism cluster_sensitive This compound-Sensitive Cell cluster_resistant This compound-Resistant Cell (Efflux) pino_in_sens This compound (Enters Cell) dot1l_sens DOT1L pino_in_sens->dot1l_sens Inhibits h3k79_sens H3K79 dot1l_sens->h3k79_sens Methylates mll_sens MLL-Fusion Protein mll_sens->h3k79_sens Recruits DOT1L to genes_sens Leukemogenic Genes (HOXA9, MEIS1) h3k79_sens->genes_sens Activates Transcription prolif_sens Leukemia Proliferation genes_sens->prolif_sens pino_in_res This compound (Enters Cell) abcb1 ABCB1 Efflux Pump pino_in_res->abcb1 Pumped out pino_out_res This compound abcb1->pino_out_res dot1l_res DOT1L h3k79_res H3K79 dot1l_res->h3k79_res Methylates mll_res MLL-Fusion Protein mll_res->h3k79_res Recruits DOT1L to genes_res Leukemogenic Genes (HOXA9, MEIS1) h3k79_res->genes_res Activates Transcription prolif_res Resistant Proliferation genes_res->prolif_res G Bypass Pathway Activation in this compound Resistance cluster_bypass Resistance Mechanism pino This compound dot1l DOT1L pino->dot1l Inhibits genes MLL Target Genes (e.g., HOXA9) dot1l->genes Activates mll MLL-Fusion mll->dot1l Recruits block genes->block prolif Cell Proliferation & Survival block->prolif Blocked bypass Bypass Pathway Activation (e.g., RAS/MEK/ERK, PI3K/AKT) bypass->prolif Promotes (Bypasses Block)

References

Application Note: Analysis of Apoptosis Following Pinometostat Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (EPZ-5676) is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a post-translational modification crucial for gene expression regulation. In certain cancers, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements, aberrant DOT1L activity leads to the inappropriate expression of leukemogenic genes, promoting cancer cell survival and proliferation.[1][2] this compound competitively binds to the S-adenosyl methionine (SAM) binding site of DOT1L, inhibiting its methyltransferase activity. This leads to a reduction in H3K79 methylation, subsequent downregulation of oncogenic target genes, and ultimately, the induction of apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis involves the inhibition of DOT1L, which in turn leads to a cascade of cellular events culminating in programmed cell death. The inhibition of DOT1L-mediated H3K79 methylation results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic genes.[4] This shift in the balance of pro- and anti-apoptotic factors triggers the intrinsic and extrinsic apoptosis pathways. Key signaling pathways implicated in this compound-induced apoptosis include the upregulation of genes involved in cell death signaling and the RIPK1/Caspase 8-dependent apoptosis pathway.[4][5]

This compound-Induced Apoptosis Signaling Pathway This compound This compound DOT1L DOT1L This compound->DOT1L Inhibits H3K79me H3K79 Methylation DOT1L->H3K79me Catalyzes Gene_Expression Altered Gene Expression H3K79me->Gene_Expression Regulates Pro_Apoptotic Upregulation of Pro-Apoptotic Genes Gene_Expression->Pro_Apoptotic RIPK1_Casp8 RIPK1/Caspase 8 Pathway Gene_Expression->RIPK1_Casp8 Anti_Apotic Anti_Apotic Gene_Expression->Anti_Apotic Caspase_Cascade Caspase Cascade Activation Pro_Apoptotic->Caspase_Cascade Anti_Apoptotic Downregulation of Anti-Apoptotic Genes Anti_Apoptotic->Caspase_Cascade RIPK1_Casp8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis cluster_0 Cell Preparation cluster_1 Cell Staining cluster_2 Data Acquisition a Seed and Culture Cells b Treat with this compound (and vehicle control) a->b c Harvest and Wash Cells b->c d Resuspend in 1X Binding Buffer c->d e Add Annexin V and PI d->e f Incubate at Room Temperature (in the dark) e->f g Add 1X Binding Buffer f->g h Analyze on Flow Cytometer g->h

References

Application Notes and Protocols for ELISA-Based Quantification of Global H3K79me2 Levels in Response to Pinometostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, and its dysregulation is implicated in various diseases, including cancer. Histone H3 lysine 79 dimethylation (H3K79me2) is a specific mark associated with active transcription. In the context of MLL-rearranged (MLL-r) leukemias, the histone methyltransferase DOT1L is aberrantly recruited to chromatin, leading to ectopic H3K79 methylation and the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][3]

Pinometostat (EPZ-5676) is a potent and selective small-molecule inhibitor of DOT1L.[1][4] By inhibiting DOT1L's methyltransferase activity, this compound leads to a global reduction in H3K79me2 levels, subsequently suppressing the expression of MLL-fusion target genes and inducing apoptosis in MLL-r leukemia cells.[1][5][6] This application note provides a detailed protocol for the quantification of global H3K79me2 levels in cultured cells using an enzyme-linked immunosorbent assay (ELISA) following treatment with this compound.

Signaling Pathway

The diagram below illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism of action of this compound. In MLL-r leukemia, the fusion protein recruits the DOT1L enzyme, leading to aberrant H3K79 dimethylation at target gene loci. This epigenetic modification promotes the transcription of key oncogenes like HOXA9 and MEIS1, driving leukemogenesis. This compound specifically inhibits DOT1L, thereby reducing H3K79me2 levels and suppressing the oncogenic gene expression program.

DOT1L_Pathway DOT1L Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 H3K79 DOT1L->H3K79 methylates Histone_H3 Histone H3 Histone_H3->H3K79 H3K79me2 H3K79me2 H3K79->H3K79me2 Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K79me2->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis This compound This compound This compound->DOT1L inhibits

Caption: DOT1L pathway in MLL-r leukemia and this compound inhibition.

Experimental Protocols

This section provides detailed protocols for cell culture and treatment, histone extraction, and the ELISA procedure for quantifying global H3K79me2 levels.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow Experimental Workflow for H3K79me2 Quantification Cell_Culture 1. Cell Culture (e.g., KOPN-8, NOMO-1) Pinometostat_Treatment 2. This compound Treatment (Dose-response or time-course) Cell_Culture->Pinometostat_Treatment Cell_Harvesting 3. Cell Harvesting Pinometostat_Treatment->Cell_Harvesting Histone_Extraction 4. Histone Extraction (Acid Extraction) Cell_Harvesting->Histone_Extraction Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Histone_Extraction->Protein_Quantification ELISA 6. H3K79me2 ELISA Protein_Quantification->ELISA Data_Analysis 7. Data Analysis (Normalization to Total H3) ELISA->Data_Analysis

References

Application Notes and Protocols for Pinometostat and Azacitidine Combination Therapy in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, is associated with a poor prognosis. This aggressive subtype of AML often demonstrates resistance to standard chemotherapy and high rates of relapse. The combination of pinometostat (EPZ-5676), a selective inhibitor of the histone methyltransferase DOT1L, and azacitidine, a DNA methyltransferase (DNMT) inhibitor, presents a promising therapeutic strategy. This document provides a detailed overview of the preclinical rationale, experimental protocols, and available data for this combination therapy.

This compound targets the aberrant H3K79 methylation catalyzed by DOT1L, which is a key downstream effector of MLL-fusion proteins responsible for driving leukemogenic gene expression.[1] Azacitidine, a hypomethylating agent, works by inhibiting DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes.[2][3][4][5][6] Preclinical studies have suggested a synergistic anti-leukemic effect when these two epigenetic modifiers are combined, with azacitidine potentially reversing the promoter hypermethylation of critical MLL target genes like HOXA9 and Meis1, thereby enhancing the efficacy of this compound.[7]

Mechanism of Action and Signaling Pathway

The combination of this compound and azacitidine targets two distinct but complementary epigenetic pathways that are dysregulated in MLL-rearranged AML. This compound inhibits the catalytic activity of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79). This methylation mark is crucial for the expression of leukemogenic genes driven by MLL-fusion proteins. Azacitidine, on the other hand, is a hypomethylating agent that gets incorporated into DNA and inhibits DNA methyltransferases (DNMTs). This leads to a reduction in DNA methylation, particularly at promoter regions of tumor suppressor genes that are often silenced in AML. The dual targeting of these pathways is expected to result in a more potent and durable anti-leukemic response.

Pinometostat_Azacitidine_Pathway Combined Mechanism of Action of this compound and Azacitidine in MLL-rearranged AML cluster_nucleus Cell Nucleus MLL_Fusion_Protein MLL Fusion Protein DOT1L DOT1L MLL_Fusion_Protein->DOT1L recruits H3K79_Methylation H3K79 Methylation DOT1L->H3K79_Methylation catalyzes Leukemogenic_Gene_Expression Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79_Methylation->Leukemogenic_Gene_Expression promotes Leukemia_Progression Leukemia Progression Leukemogenic_Gene_Expression->Leukemia_Progression This compound This compound This compound->DOT1L inhibits DNA_Methylation DNA Hypermethylation Tumor_Suppressor_Genes Tumor Suppressor Gene Silencing DNA_Methylation->Tumor_Suppressor_Genes causes DNMTs DNA Methyltransferases (DNMTs) DNMTs->DNA_Methylation maintains Tumor_Suppressor_Genes->Leukemia_Progression suppresses Azacitidine Azacitidine Azacitidine->DNMTs inhibits Apoptosis Apoptosis Azacitidine->Apoptosis induces Apoptosis->Leukemia_Progression inhibits Cell_Viability_Workflow Start Start Seed_Cells Seed AML cells (e.g., MOLM-13, MV4-11) in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of This compound, Azacitidine, or combination Seed_Cells->Treat_Cells Incubate Incubate for 7 days Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 and Combination Index (CI) Measure_Luminescence->Analyze_Data End End Analyze_Data->End Xenograft_Workflow Start Start Implant Subcutaneously implant MV4-11 cells into nude rats Start->Implant Tumor_Growth Allow tumors to reach ~200 mm³ Implant->Tumor_Growth Randomize Randomize animals into treatment groups Tumor_Growth->Randomize Treatment Treat with vehicle, this compound, Azacitidine, or combination Randomize->Treatment Monitor Monitor tumor volume and body weight Treatment->Monitor Endpoint Endpoint: Tumor growth inhibition or specified time point Monitor->Endpoint Analysis Analyze tumor growth curves and tolerability Endpoint->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pinometostat Resistance Mediated by ABCB1 Overexpression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering Pinometostat resistance in their experiments, with a specific focus on the role of the ABCB1 transporter.

Frequently Asked Questions (FAQs)

Q1: My MLL-rearranged leukemia cells are showing decreased sensitivity to this compound over time. What is the likely cause?

A1: A common mechanism for acquired resistance to this compound in MLL-rearranged (MLL-r) leukemia cell lines is the overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) drug efflux pump, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1).[1][2][3][4] this compound is a substrate for ABCB1, and increased expression of this transporter leads to its rapid efflux from the cell, reducing the intracellular concentration and thereby its efficacy at the target, DOT1L.[1][3] While other mechanisms exist, such as the activation of signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, ABCB1 overexpression is a primary and frequently observed cause.[1][2][5]

Q2: How can I confirm that this compound resistance in my cell line is due to ABCB1 overexpression?

A2: You can employ several methods to determine if ABCB1 is the driver of resistance:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure ABCB1 mRNA levels in your resistant cells compared to the parental, sensitive cells. A significant upregulation in the resistant line is a strong indicator. For instance, in one study, KOPN-8 resistant cells showed a greater than 100-fold increase in ABCB1 mRNA.[1]

  • Protein Expression Analysis: Perform a Western blot to detect ABCB1 protein levels. Increased protein expression in the resistant cells will confirm the qRT-PCR findings.

  • Functional Assays: Conduct a drug efflux assay using a fluorescent ABCB1 substrate like Calcein AM.[6] Cells overexpressing ABCB1 will show lower intracellular fluorescence due to rapid efflux of the dye.

  • Pharmacological Inhibition: Treat your resistant cells with a combination of this compound and a known ABCB1 inhibitor, such as valspodar.[1][3] A restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests ABCB1-mediated resistance.

Q3: What are the recommended strategies to overcome ABCB1-mediated this compound resistance?

A3: The most direct strategy is to co-administer this compound with an ABCB1 inhibitor. This approach blocks the efflux pump, thereby increasing the intracellular concentration of this compound and restoring its ability to inhibit DOT1L. Valspodar (PSC-833) has been shown to effectively resensitize ABCB1-overexpressing cells to this compound.[1][3] Other ABCB1 inhibitors like elacridar and tariquidar may also be effective.[7]

Q4: I am co-treating my resistant cells with an ABCB1 inhibitor, but I'm not observing complete resensitization to this compound. What could be the problem?

A4: If an ABCB1 inhibitor does not fully restore sensitivity, it's possible that other resistance mechanisms are at play, either in concert with or independent of ABCB1 overexpression. These could include:

  • Activation of Alternative Signaling Pathways: Resistance in some cell lines, like NOMO-1, has been linked to the activation of pro-survival pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which can bypass the effects of DOT1L inhibition.[1][2][5]

  • Upregulation of Other Efflux Pumps: While ABCB1 is a common culprit, other ABC transporters like ABCG2 could also contribute to drug resistance.[5]

  • Target-Independent Mechanisms: The development of resistance may not involve alterations in the drug's primary target, DOT1L.[1][4]

In this scenario, further investigation using RNA-seq or pathway analysis would be necessary to identify the alternative resistance mechanisms.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.

Possible Cause Troubleshooting Step
Cell line heterogeneityPerform single-cell cloning to establish a homogenous population.
Passage number variabilityUse cells within a consistent and low passage number range for all experiments.
Inconsistent drug concentrationPrepare fresh drug dilutions for each experiment from a validated stock solution.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.

Problem 2: Difficulty in detecting ABCB1 overexpression.

Possible Cause Troubleshooting Step
Low antibody affinity (Western Blot)Test multiple, validated anti-ABCB1 antibodies. Use a positive control cell line known to overexpress ABCB1 (e.g., KB-C2, SW620/Ad300).[8][9]
Inefficient primers (qRT-PCR)Design and validate new primers for the ABCB1 gene. Ensure proper annealing temperatures and reaction conditions.
Low level of overexpressionUse a more sensitive detection method or enrich for the resistant population before analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant MLL-r Leukemia Cell Lines.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Increase
KOPN-871>4500>63
NOMO-1658>4500>6.8

Data derived from studies on acquired resistance after continuous treatment with 4.5 µM this compound.[3]

Table 2: Effect of Valspodar on this compound Activity in Resistant KOPN-8 Cells.

Treatment GroupH3K79me2 Inhibition (% of control)
Resistant KOPN-8 + this compound (1 µM)~80%
Resistant KOPN-8 + this compound (1 µM) + Valspodar (1 µM)~30%
Naive KOPN-8 + this compound (1 µM)~30%

This table demonstrates that co-treatment with valspodar restores the ability of this compound to inhibit its target, DOT1L, as measured by H3K79me2 levels.[1]

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Expression

  • RNA Extraction: Isolate total RNA from both parental (sensitive) and this compound-resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction: Prepare the reaction mix using a SYBR Green master mix, cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with an appropriate cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method.

Protocol 2: H3K79me2 Inhibition ELISA

  • Cell Treatment: Seed cells and treat with this compound at various concentrations, with or without an ABCB1 inhibitor (e.g., 1 µM valspodar), for 4 days.[1]

  • Histone Extraction: Isolate histones from treated and control cells using a histone extraction kit.

  • ELISA: Perform a sandwich ELISA using an antibody specific for H3K79me2.

    • Coat a 96-well plate with a capture antibody against total Histone H3.

    • Add the extracted histones to the wells.

    • Add the detection antibody (anti-H3K79me2).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the absorbance.

  • Data Analysis: Normalize the H3K79me2 signal to the total Histone H3 signal. Plot the results as a percentage of the vehicle-treated control.[1]

Visualizations

Pinometostat_Resistance_Workflow Workflow for Investigating this compound Resistance cluster_observation Observation cluster_diagnosis Diagnosis cluster_analysis Analysis cluster_action Action Plan A Decreased cell sensitivity to this compound B Measure ABCB1 mRNA (qRT-PCR) A->B C Measure ABCB1 Protein (Western Blot) A->C D Functional Efflux Assay (e.g., Calcein AM) A->D E ABCB1 Overexpressed? B->E C->E D->E F Co-treat with ABCB1 Inhibitor (e.g., Valspodar) E->F Yes G Investigate other mechanisms: - PI3K/AKT, MEK/ERK pathways - Other ABC transporters - RNA-seq analysis E->G No

Caption: Diagnostic workflow for addressing this compound resistance.

ABCB1_Mechanism Mechanism of ABCB1-Mediated this compound Resistance cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Pino_out This compound Pino_in This compound Pino_out->Pino_in Diffusion ABCB1 ABCB1 (P-glycoprotein) ABCB1->Pino_out Efflux ADP ADP + Pi ABCB1->ADP Pino_in->ABCB1 Binds DOT1L DOT1L Pino_in->DOT1L Inhibition H3K79 H3K79 Methylation DOT1L->H3K79 Catalyzes Leukemia Leukemogenic Gene Expression H3K79->Leukemia Promotes ATP ATP ATP->ABCB1

Caption: this compound efflux via the ABCB1 transporter protein.

Overcoming_Resistance Overcoming Resistance with an ABCB1 Inhibitor cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Pino_out This compound Pino_in This compound (Increased Conc.) Pino_out->Pino_in Diffusion Inhibitor_out ABCB1 Inhibitor (e.g., Valspodar) Inhibitor_in ABCB1 Inhibitor Inhibitor_out->Inhibitor_in Diffusion ABCB1 ABCB1 (P-glycoprotein) ABCB1->Pino_out Pino_in->ABCB1 DOT1L DOT1L Pino_in->DOT1L Effective Inhibition Leukemia Leukemia Suppression DOT1L->Leukemia Inhibits Inhibitor_in->ABCB1 Blocks

Caption: Mechanism of resensitization using an ABCB1 inhibitor.

References

Technical Support Center: Optimizing Pinometostat for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Pinometostat in in vitro cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] By inhibiting DOT1L, this compound prevents the methylation of histone H3 on lysine 79 (H3K79).[1] In cancers with MLL (Mixed Lineage Leukemia) gene rearrangements, the MLL fusion protein incorrectly recruits DOT1L to certain genes, leading to aberrant H3K79 methylation and the expression of genes that drive leukemia.[1] this compound's inhibition of DOT1L blocks this process, leading to the suppression of these leukemogenic genes and ultimately causing apoptosis in the cancer cells.[1]

Q2: What is a good starting concentration for this compound in my cell line?

A2: The optimal concentration of this compound is cell-line dependent. For MLL-rearranged leukemia cell lines, which are particularly sensitive, IC50 values for cell growth inhibition are often in the low nanomolar to sub-micromolar range.[3][4] For example, the MV4-11 cell line has a reported IC50 of approximately 9 nM for proliferation inhibition.[5][6] It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with this compound?

A3: Prolonged exposure to this compound is often necessary to observe significant effects on cell viability and gene expression.[3] In vitro studies have shown that continuous treatment for several days (e.g., 4 to 16 days) is effective.[4] A time-course experiment is recommended to determine the optimal treatment duration for your experimental goals.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5] For example, a 10 mM stock solution can be prepared in DMSO.[4] It is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing your working concentration, dilute the stock solution in your cell culture medium. To avoid precipitation, it can be helpful to pre-warm both the stock solution and the culture medium to 37°C before mixing.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observed effect of this compound Sub-optimal concentration.Perform a dose-response experiment to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
Insufficient treatment duration.Conduct a time-course experiment (e.g., 2, 4, 7, 10 days) to identify the optimal exposure time. This compound may require prolonged exposure to induce a cellular response.[3]
Cell line is not sensitive to DOT1L inhibition.Confirm that your cell line has the appropriate genetic background (e.g., MLL rearrangement) for sensitivity to this compound.[3][8]
Drug degradation.Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles.
Cells are developing resistance to this compound Upregulation of drug efflux pumps.One common mechanism of acquired resistance is the increased expression of drug transporters like ABCB1 (P-glycoprotein), which can pump the drug out of the cell.[9] Consider co-treatment with an ABCB1 inhibitor, such as valspodar, to see if sensitivity can be restored.[9]
Activation of alternative signaling pathways.Resistance can also emerge through the activation of other pro-survival pathways, such as PI3K/AKT or RAS/RAF/MEK/ERK.[8][9] Consider combination therapies targeting these pathways.
Precipitate forms in the culture medium after adding this compound Poor solubility of the compound at the working concentration.When diluting the DMSO stock solution, add it to the pre-warmed (37°C) culture medium dropwise while gently swirling.[4] Avoid adding a large volume of cold DMSO stock directly to the medium.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeGenetic BackgroundIC50 (Proliferation)Citation(s)
MV4-11Acute Myeloid LeukemiaMLL-AF4~3.5 - 9 nM[6][7]
MOLM-13Acute Myeloid LeukemiaMLL-AF9~4 nM[5]
KOPN-8B-cell Precursor LeukemiaMLL-ENL~71 nM[9]
NOMO-1Acute Myeloid LeukemiaMLL-AF9~658 nM[9]
HL-60Acute Promyelocytic LeukemiaNo MLL rearrangement>10 µM[7]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Concentration RangeNotes
Cell Proliferation/Viability1 nM - 10 µMDetermine the IC50 for your specific cell line.
Western Blot (H3K79me2 inhibition)10 nM - 1 µMA concentration-dependent decrease in H3K79me2 should be observed.
Gene Expression Analysis (e.g., HOXA9, MEIS1)IC50 concentrationAnalyze after a sufficient treatment duration to observe changes in gene expression.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common range to test is from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add the different concentrations of this compound and the vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 4-7 days).

  • Cell Viability Assessment: Use a cell viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Assessing H3K79me2 Inhibition by Western Blot
  • Cell Treatment: Treat your cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 48-96 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of your histone extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K79me2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal.

Visualizations

Pinometostat_Mechanism_of_Action cluster_0 Normal Gene Regulation cluster_1 MLL-Rearranged Leukemia DOT1L DOT1L H3K79 H3K79 DOT1L->H3K79 Methylation Gene_Expression_A Normal Gene Expression H3K79->Gene_Expression_A MLL_Fusion MLL Fusion Protein DOT1L_recruited DOT1L MLL_Fusion->DOT1L_recruited Recruits H3K79_aberrant H3K79 DOT1L_recruited->H3K79_aberrant Aberrant Methylation Leukemogenic_Genes Leukemogenic Gene Expression H3K79_aberrant->Leukemogenic_Genes This compound This compound This compound->DOT1L_recruited Inhibits

Caption: this compound's mechanism of action in MLL-rearranged leukemia.

Experimental_Workflow Start Start Dose_Response 1. Dose-Response Curve (e.g., 0.1 nM - 10 µM) Start->Dose_Response Determine_IC50 2. Determine IC50 Dose_Response->Determine_IC50 Time_Course 3. Time-Course Experiment (e.g., 2-10 days) Determine_IC50->Time_Course Select_Optimal 4. Select Optimal Concentration & Time Time_Course->Select_Optimal Functional_Assays 5. Downstream Functional Assays (e.g., Apoptosis, Gene Expression) Select_Optimal->Functional_Assays End End Functional_Assays->End

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Guide Start No/Low Effect Observed Check_Conc Is concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response Check_Conc->Optimize_Conc No Check_Time Is treatment duration sufficient? Check_Conc->Check_Time Yes Optimize_Conc->Check_Time Optimize_Time Perform Time-Course Check_Time->Optimize_Time No Check_Sensitivity Is the cell line expected to be sensitive? Check_Time->Check_Sensitivity Yes Optimize_Time->Check_Sensitivity Consider_Resistance Investigate Resistance Mechanisms (e.g., ABCB1 expression) Check_Sensitivity->Consider_Resistance Yes Verify_Compound Check Compound Integrity Check_Sensitivity->Verify_Compound No

Caption: Troubleshooting guide for this compound experiments.

References

Troubleshooting inconsistent results in Pinometostat ChIP-seq experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pinometostat (EPZ-5676) Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain consistent and reliable results.

Section 1: Understanding this compound and its Target

FAQ: What is this compound and what is its mechanism of action?

This compound (also known as EPZ-5676) is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2]

In certain leukemias, particularly those with Mixed-Lineage Leukemia (MLL) gene rearrangements, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci, such as HOXA9 and MEIS1.[2][3] This leads to hypermethylation of H3K79, which is associated with active gene transcription and drives leukemogenesis.[4] this compound occupies the S-adenosyl-L-methionine (SAM) binding site of DOT1L, blocking its methyltransferase activity.[2] This selective inhibition leads to a global and local reduction of H3K79 methylation, suppression of target gene expression, and ultimately, cell cycle arrest and apoptosis in MLL-rearranged cancer cells.[1][5]

Pinometostat_Mechanism cluster_0 Normal Gene Regulation cluster_1 Inhibition by this compound DOT1L DOT1L H3K79 Histone H3 DOT1L->H3K79 Methylates K79 Blocked DOT1L Activity Blocked DOT1L->Blocked H3K79me2 H3K79me2 H3K79->H3K79me2 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K79me2->TargetGenes Activates Expression Leukemogenic Gene Expression TargetGenes->Expression This compound This compound This compound->DOT1L Inhibits ReducedExpression Reduced Gene Expression Blocked->ReducedExpression ChIP_Seq_Workflow A 1. Cell Culture & this compound Treatment B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation (with anti-H3K79me2 Ab) C->D E Input DNA Control (Aliquot from Step 3) C->E F 5. Reverse Cross-links & Purify DNA D->F E->F G 6. Library Preparation F->G H 7. Next-Generation Sequencing (NGS) G->H I 8. Data Analysis (Alignment, Peak Calling, Differential Analysis) H->I Troubleshooting_Flowchart Start Inconsistent or Poor ChIP-seq Results Q_Replicates Are biological replicates consistent? Start->Q_Replicates A_RepNo Replicates are INCONSISTENT Q_Replicates->A_RepNo No Q_Signal Is the signal-to-noise ratio low? Q_Replicates->Q_Signal Yes Sol_RepNo INVESTIGATE: - Batch Effects - Technical Variability - Cell Culture Consistency A_RepNo->Sol_RepNo A_SignalLow Signal is WEAK or Background is HIGH Q_Signal->A_SignalLow Yes Q_Peaks Are peak calling results biologically meaningful? Q_Signal->Q_Peaks No Sol_SignalLow OPTIMIZE WET LAB: - Antibody Titration - Cross-linking Time - Chromatin Shearing - Wash Conditions A_SignalLow->Sol_SignalLow A_PeaksBad Peaks are poor or absent Q_Peaks->A_PeaksBad No End Results are consistent and biologically sound Q_Peaks->End Yes Sol_PeaksBad CHECK DATA ANALYSIS: - Use a 'broad peak' caller - Verify Sequencing Depth - Check Input Control Quality - Use Differential Analysis A_PeaksBad->Sol_PeaksBad

References

Managing off-target effects of Pinometostat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pinometostat in preclinical models. The information provided is intended to help manage and understand potential off-target effects and to offer detailed experimental protocols for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like)[1][2][3][4][5]. It acts as an S-adenosyl-L-methionine (SAM) competitive inhibitor, preventing the methylation of histone H3 at lysine 79 (H3K79)[6][7]. In the context of MLL-rearranged (MLL-r) leukemias, aberrant DOT1L activity leads to hypermethylation of H3K79 at MLL target genes, such as HOXA9 and MEIS1, driving leukemogenesis. This compound specifically blocks this process, leading to the downregulation of these target genes and selective killing of MLL-r leukemia cells[1][8][9].

Q2: How selective is this compound for DOT1L?

This compound exhibits remarkable selectivity for DOT1L. In biochemical assays, it has shown a greater than 37,000-fold selectivity against a wide panel of other protein methyltransferases[1][2][3]. This high selectivity minimizes the likelihood of direct off-target enzymatic inhibition.

Q3: Are there any known off-target effects of this compound?

While highly selective, potential off-target effects should be considered, especially at higher concentrations. Some studies suggest that at high doses, this compound may induce cellular effects independent of H3K79 methylation[10]. Additionally, indirect effects, such as the potential crosstalk with other pathways, have been observed. For instance, inhibition of DOT1L has been shown to modulate the expression of other epigenetic regulators and genes involved in the host immune response[11][12].

Q4: What are the common preclinical models used to study this compound?

Common preclinical models include various MLL-rearranged leukemia cell lines such as MV4-11, MOLM-13, and KOPN-8[10][13]. In vivo studies often utilize xenograft models where these cell lines are implanted in immunocompromised mice[1][9][14].

Q5: What is the expected on-target phenotype in preclinical models?

The primary on-target phenotype in sensitive MLL-r models is the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation[10]. This is accompanied by a significant reduction in global H3K79me2 levels and decreased expression of MLL target genes like HOXA9 and MEIS1[1][8].

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during preclinical experiments with this compound.

Observed Problem Potential Cause Suggested Action
Unexpected Cell Viability/Resistance in MLL-r Cells 1. Drug Efflux: Increased expression of drug efflux pumps like ABCB1 can reduce intracellular drug concentration. 2. Activation of Bypass Signaling Pathways: Upregulation of pathways such as PI3K/AKT or RAS/RAF/MEK/ERK can confer resistance.1. Assess Efflux Pump Expression: Use qRT-PCR or Western blot to check for upregulation of ABCB1. Co-treatment with an ABCB1 inhibitor (e.g., Verapamil) can help confirm this mechanism. 2. Profile Signaling Pathways: Perform phosphoproteomics or Western blot analysis for key nodes in survival pathways. Consider combination therapy with inhibitors of the identified activated pathways.
Toxicity in Non-Target Cells or Animal Models 1. On-Target Hematological Toxicity: DOT1L plays a role in normal hematopoiesis, and its inhibition can lead to myelosuppression. 2. Off-Target Effects at High Concentrations: High doses may lead to engagement with unintended targets.1. Monitor Hematological Parameters: Perform complete blood counts (CBCs) regularly in animal studies. Consider dose reduction or intermittent dosing schedules. 2. Dose-Response Evaluation: Carefully titrate this compound concentration to the lowest effective dose. Use assays like CETSA or quantitative proteomics to assess off-target binding at different concentrations.
Inconsistent Reduction in H3K79 Methylation 1. Suboptimal Drug Exposure: Poor bioavailability or rapid metabolism can lead to insufficient target engagement. 2. Assay Variability: Inconsistent results in Western blot or ChIP-seq.1. Pharmacokinetic Analysis: Measure plasma concentrations of this compound to ensure adequate exposure. 2. Optimize Assays: Ensure proper antibody validation for H3K79me2. For ChIP-seq, use spike-in controls for normalization to accurately quantify global changes in histone modifications.
Phenotype Observed is Not Correlated with HOXA9/MEIS1 Downregulation 1. Alternative On-Target Mechanisms: DOT1L regulates genes other than the canonical MLL-fusion targets. 2. Indirect Off-Target Effects: this compound treatment may lead to downstream changes in other signaling pathways.1. Transcriptomic Analysis: Perform RNA-seq to identify genome-wide changes in gene expression. 2. Pathway Analysis: Utilize bioinformatics tools to identify enriched pathways in your transcriptomic data. Investigate potential crosstalk, for example, with the CARM1 pathway.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeKiIC50Selectivity Fold vs. Other HMTsReference
DOT1L Biochemical80 pM->37,000[6][14][15]
DOT1L Cellular (MV4-11)-3.5 nM (proliferation)-[14]
DOT1L Cellular (MV4-11)-3 nM (H3K79me2)-[14]
DOT1L Cellular (HL60)-5 nM (H3K79me2)-[14]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify direct binding of this compound to DOT1L in intact cells and to assess potential off-target binding at higher concentrations.

Methodology:

  • Cell Treatment: Treat your cell line of interest (e.g., MV4-11) with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble DOT1L (and potential off-targets) at each temperature and drug concentration using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for On- and Off-Target Histone Modifications

Objective: To assess the effect of this compound on the genome-wide distribution of H3K79 methylation (on-target) and other histone marks (potential off-targets).

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentration and duration.

  • Cross-linking: Cross-link proteins to DNA with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K79me2. For off-target assessment, use antibodies against other histone modifications (e.g., H3K27me3, H3K4me3). Include an IgG control.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment. Compare the enrichment profiles between this compound-treated and control samples to identify changes in histone modification patterns. The use of spike-in controls is recommended for accurate normalization of global changes.

Visualizations

Pinometostat_Mechanism_of_Action cluster_0 Normal Hematopoietic Cell cluster_1 MLL-rearranged Leukemia Cell cluster_2 This compound Treatment Normal_DOT1L DOT1L Normal_H3K79 H3K79 Normal_DOT1L->Normal_H3K79 Methylation Normal_Gene_Expression Normal Gene Expression Normal_H3K79->Normal_Gene_Expression Regulates MLL_Fusion MLL Fusion Protein Aberrant_DOT1L DOT1L MLL_Fusion->Aberrant_DOT1L Recruits Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Aberrant_DOT1L->Target_Genes Hypermethylation of H3K79 Inhibited_DOT1L Inhibited DOT1L Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Upregulation This compound This compound This compound->Inhibited_DOT1L Inhibits Reduced_Methylation Reduced H3K79 Methylation Inhibited_DOT1L->Reduced_Methylation Gene_Repression Target Gene Repression Reduced_Methylation->Gene_Repression Apoptosis_Differentiation Apoptosis & Differentiation Gene_Repression->Apoptosis_Differentiation

Caption: On-target mechanism of this compound in MLL-rearranged leukemia.

Troubleshooting_Workflow Start Unexpected Preclinical Result (e.g., resistance, toxicity) Check_On_Target Verify On-Target Engagement and Activity Start->Check_On_Target Toxicity_Mechanism Investigate Toxicity Mechanism Start->Toxicity_Mechanism CETSA CETSA for Target Binding Check_On_Target->CETSA ChIP_seq ChIP-seq for H3K79me2 Check_On_Target->ChIP_seq On_Target_Yes On-Target Effects Confirmed? CETSA->On_Target_Yes ChIP_seq->On_Target_Yes Investigate_Resistance Investigate Resistance Mechanisms On_Target_Yes->Investigate_Resistance Yes Investigate_Off_Target Investigate Off-Target Effects On_Target_Yes->Investigate_Off_Target No Efflux Drug Efflux (ABCB1) Investigate_Resistance->Efflux Bypass Bypass Pathways (PI3K/AKT) Investigate_Resistance->Bypass Proteomics Quantitative Proteomics Investigate_Off_Target->Proteomics Kinase_Panel Kinase/Methyltransferase Panel Investigate_Off_Target->Kinase_Panel Hematological Hematological Profiling Toxicity_Mechanism->Hematological Dose_Response Dose-Response Studies Toxicity_Mechanism->Dose_Response

Caption: Troubleshooting workflow for unexpected preclinical results with this compound.

References

Technical Support Center: Enhancing Pinometostat Efficacy in Refractory AML

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pinometostat in the context of refractory Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: My AML cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?

A1: Treatment-emergent resistance to this compound in MLL-rearranged (MLL-r) AML cell lines is a known phenomenon, often occurring after approximately 3 weeks of continuous exposure.[1][2] The primary mechanisms identified are:

  • Increased Drug Efflux: Upregulation of the drug efflux transporter ABCB1 (also known as P-glycoprotein or MDR1) is a common mechanism.[3][4] This transporter actively removes this compound from the cell, reducing its intracellular concentration and thereby its efficacy.[1][4]

  • Activation of Bypass Signaling Pathways: Resistance can also arise from the activation of pro-survival signaling pathways that circumvent the effects of DOT1L inhibition. Key pathways implicated include the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2][5]

Unlike some other targeted therapies, resistance to this compound does not typically involve mutations in the drug's target, DOT1L.[3][4]

Q2: How can I experimentally confirm the mechanism of resistance in my this compound-refractory cell line?

A2: To investigate the resistance mechanism, you can perform the following experiments:

  • Assess ABCB1 Expression and Function:

    • qRT-PCR or Western Blot: Measure the mRNA and protein levels of ABCB1 in your resistant cells compared to the parental, sensitive cells. A significant increase in the resistant line is indicative of this mechanism.

    • Efflux Pump Inhibition Assay: Treat the resistant cells with a combination of this compound and an ABCB1 inhibitor, such as valspodar.[1] If the cells regain sensitivity to this compound, it strongly suggests that ABCB1-mediated efflux is the primary resistance mechanism.

  • Evaluate Signaling Pathway Activation:

    • Western Blot Analysis: Probe for phosphorylated (active) forms of key proteins in the PI3K/AKT and RAS/RAF/MEK/ERK pathways (e.g., p-AKT, p-ERK). Increased phosphorylation in resistant cells compared to parental cells would suggest the activation of these bypass pathways.

Q3: What are some potential synergistic drug combinations to enhance this compound efficacy in refractory AML?

A3: Several combination strategies have shown promise in preclinical models and are being explored in clinical trials:

  • ABC Transporter Inhibitors: Co-administration with ABCB1 inhibitors like valspodar can restore this compound sensitivity in cells that have upregulated this efflux pump.[1]

  • MEK Inhibitors: For cells that have activated the RAS/RAF/MEK/ERK pathway, combining this compound with a MEK inhibitor such as trametinib can be effective.

  • Hypomethylating Agents: Combining this compound with agents like azacitidine is a strategy being investigated in clinical trials (NCT03701295).[6][7][8] The rationale is that promoter hypermethylation contributes to the dysregulation of MLL target genes, and this effect can be reversed by hypomethylating agents.[8]

  • Multi-kinase Inhibitors: The multi-kinase inhibitor sorafenib has been shown to have a synergistic effect with this compound in pediatric AML cells, irrespective of MLL-rearrangement status.[9]

  • Menin Inhibitors: Recent studies in KMT2A-rearranged acute lymphoblastic leukemia (ALL) have demonstrated significant synergy between the menin inhibitor revumenib and this compound, suggesting this could be a potent therapeutic strategy for related leukemias.[10][11]

Troubleshooting Guides

Issue 1: Decreased this compound efficacy over time in long-term cell culture.

Possible Cause Troubleshooting Step
Development of Resistance 1. Perform a proliferation assay to confirm the shift in IC50. 2. Investigate the mechanism of resistance as described in FAQ 2. 3. Consider combination therapies as outlined in FAQ 3.
Drug Instability 1. Ensure proper storage of this compound stock solutions. 2. Prepare fresh dilutions for each experiment.
Cell Line Integrity 1. Perform cell line authentication to ensure there has been no contamination or misidentification. 2. Monitor cell morphology and growth characteristics for any changes.

Issue 2: High variability in H3K79me2 inhibition assays.

Possible Cause Troubleshooting Step
Inconsistent Drug Exposure 1. Ensure accurate and consistent dosing of this compound in all wells/flasks. 2. Verify the confluency of cells at the time of treatment, as this can affect drug uptake.
Issues with Histone Extraction 1. Optimize the histone extraction protocol to ensure high purity and yield. 2. Quantify histone concentration accurately before proceeding with the ELISA or Western blot.
Antibody Performance 1. Titer the H3K79me2 and total H3 antibodies to determine the optimal concentration. 2. Include appropriate positive and negative controls in your assay.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in MLL-r AML Cell Lines

Cell LineMLL Fusion14-day IC50 (nmol/L)Reference
KOPN-8MLL-ENL71[1][2]
NOMO-1MLL-AF9658[1][2]

Table 2: this compound Dosing in Clinical Trials for Refractory AML

Clinical Trial IDPhasePatient PopulationThis compound DoseDosing ScheduleReference
NCT01684150IAdult Relapsed/Refractory Acute Leukemias54 and 90 mg/m²/dayContinuous IV infusion in 28-day cycles[12]
NCT02141828IPediatric Relapsed/Refractory MLL-r Acute Leukemia70 mg/m²/day (RP2D)Continuous IV infusion[7][13]
NCT03701295Ib/IIAdult Relapsed/Refractory or Newly Diagnosed MLL-r AML54 or 90 mg/m²Continuous IV infusion (in combination with Azacitidine)[6][7]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Culture a sensitive MLL-r AML cell line (e.g., KOPN-8 or NOMO-1) in standard growth media.

  • Continuously treat the cells with a high concentration of this compound (e.g., 4.5 µmol/L).[1][2]

  • Monitor cell viability and proliferation every 3-4 days using a trypan blue exclusion assay.

  • Replace the media and this compound, splitting the cells back to a density of 2 x 10⁵ cells/mL.[1]

  • Continue this process until the cells regain a growth rate similar to that of the vehicle-treated control cells (typically around 21 days), indicating the emergence of a resistant population.[1][2]

  • Maintain the resistant cell line in media containing this compound to ensure the stability of the resistant phenotype.

Protocol 2: H3K79me2 Inhibition ELISA

  • Plate 1-2 x 10⁶ AML cells and treat with this compound or DMSO (vehicle control) for the desired duration (e.g., 10 days).[1][2]

  • Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Quantify the total histone concentration.

  • Perform two separate ELISAs in parallel: one to detect H3K79me2 and another to detect total H3.

  • Normalize the optical density from the H3K79me2 ELISA to the optical density from the total H3 ELISA for each sample to determine the relative level of H3K79me2.[1][2]

Visualizations

Pinometostat_Resistance_Pathways cluster_cell AML Cell cluster_resistance Resistance Mechanisms Pinometostat_ext This compound Pinometostat_int This compound Pinometostat_ext->Pinometostat_int Enters Cell DOT1L DOT1L Pinometostat_int->DOT1L Inhibits ABCB1 ABCB1 Efflux Pump Pinometostat_int->ABCB1 H3K79me2 H3K79me2 DOT1L->H3K79me2 Methylates H3K79 Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes Activates Proliferation Leukemic Proliferation Leukemogenic_Genes->Proliferation ABCB1->Pinometostat_ext Efflux PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation Promotes RAS_MEK_ERK RAS/MEK/ERK Pathway RAS_MEK_ERK->Proliferation Promotes Experimental_Workflow_Resistance_Validation cluster_efflux Efflux Pump Analysis cluster_pathway Signaling Pathway Analysis start Start with this compound-resistant and parental AML cell lines qRT_PCR qRT-PCR for ABCB1 mRNA start->qRT_PCR Western_Blot_ABCB1 Western Blot for ABCB1 protein start->Western_Blot_ABCB1 Inhibition_Assay Proliferation assay with This compound +/- Valspodar start->Inhibition_Assay Western_Blot_Signaling Western Blot for p-AKT, p-ERK start->Western_Blot_Signaling end Identify Resistance Mechanism qRT_PCR->end Western_Blot_ABCB1->end Inhibition_Assay->end Western_Blot_Signaling->end

References

Addressing Pinometostat instability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pinometostat in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as EPZ-5676, is a small molecule inhibitor of the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like).[1][2] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1][3] In certain leukemias, particularly those with MLL gene rearrangements (MLL-r), the MLL fusion protein aberrantly recruits DOT1L to specific genes, leading to their overexpression and driving leukemogenesis.[2][4] this compound acts as a competitive inhibitor of S-adenosyl methionine (SAM), the methyl donor for DOT1L, thereby blocking H3K79 methylation and suppressing the expression of leukemogenic genes like HOXA9 and MEIS1.[5][6] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.[7][8]

Q2: How should I store and handle this compound?

Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at 0-4°C for short-term storage (days to weeks).[1][5] It should be kept in a dry, dark environment.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[5][9]

Q3: How do I prepare this compound stock and working solutions?

  • Stock Solution: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[5][10] Sonication may be recommended to ensure complete dissolution.[10]

  • Working Solution: For cell culture experiments, dilute the DMSO stock solution into your cell culture medium to the desired final concentration.[10][11] To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[10] The final DMSO concentration in the culture medium should be kept low (typically ≤0.2%) to avoid solvent-induced cytotoxicity.[11]

Troubleshooting Guide

Issue 1: Decreased or loss of this compound activity in long-term cultures.

Q: I've been treating my cells with this compound for over a week, and I'm no longer observing the expected anti-proliferative effects. What could be the cause?

A: This is a common issue in long-term experiments and can be attributed to several factors:

  • Compound Instability: this compound may degrade in aqueous cell culture media over time. It is recommended to perform partial or full media changes with freshly prepared this compound-containing media every 3-4 days to maintain a consistent effective concentration.[4][12]

  • Development of Resistance: Continuous exposure to this compound can lead to the development of treatment-emergent resistance.[4][6] Resistance mechanisms can include increased expression of drug efflux pumps like ABCB1 (P-glycoprotein) or activation of alternative signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[4][6][13]

  • Cell Doubling Time: The cytostatic and cytotoxic effects of this compound are time-dependent and are influenced by the rate of cell division.[8][14] The depletion of methylated H3K79 occurs passively with each cell division, so slower-growing cell lines may require longer exposure to observe an effect.[8]

Issue 2: High variability in experimental results.

Q: I'm seeing significant well-to-well or experiment-to-experiment variability in my cell viability assays. How can I improve consistency?

A: Variability can stem from several sources in cell-based assays:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outermost wells for experimental data points or ensure proper humidification of the incubator.

  • Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of cells, media, and this compound.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug responses.

Issue 3: Unexpected cytotoxicity at low concentrations.

Q: I'm observing significant cell death at concentrations of this compound that are reported to be cytostatic. What could be wrong?

A: Unusually high cytotoxicity could be due to:

  • Solvent Toxicity: If the final concentration of the solvent (e.g., DMSO) in your culture medium is too high, it can be toxic to the cells.[15] Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) to assess solvent toxicity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It's important to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Contamination: Mycoplasma or other microbial contamination can stress cells and make them more susceptible to drug-induced toxicity.[16] Regularly test your cell cultures for contamination.[17]

Quantitative Data

Table 1: this compound Storage and Stability

FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[5]
Powder0 - 4°CDays to weeks[1]
Stock Solution in DMSO-80°CUp to 1 year[5][9]
Stock Solution in DMSO-20°CUp to 1 month[5]

Table 2: this compound IC50 Values in MLL-r Leukemia Cell Lines

Cell LineIC50 (Proliferation)Assay DurationReference
MV4-113.5 nMNot Specified[9]
MOLM134 nMNot Specified[5]
NOMO-1< 1 µM8 days[10]
OCI-AML3Not SpecifiedNot Specified[7]

Table 3: this compound Cellular Activity

Cell LineAssayIC50Assay DurationReference
MV4-11H3K79me2 Reduction3 nM4 days[9]
HL60H3K79me2 Reduction5 nMNot Specified[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.

  • Stock Solution Preparation (10 mM): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex or sonicate until the powder is completely dissolved. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C.

  • Working Solution Preparation (e.g., 1 µM): a. Pre-warm the cell culture medium and the 10 mM this compound stock solution to 37°C. b. Perform a serial dilution of the stock solution in pre-warmed culture medium to achieve the final desired concentration. For example, to make a 1 µM working solution, you can perform a 1:10 dilution of the 10 mM stock in medium to get a 1 mM intermediate solution, and then a 1:1000 dilution of the intermediate solution into the final volume of culture medium. c. Use the working solution immediately.

Protocol 2: Long-Term Cell Viability Assay

  • Materials: 96-well cell culture plates, appropriate cell culture medium, this compound working solutions, cell viability reagent (e.g., CellTiter-Glo®), plate reader.

  • Procedure: a. Seed cells at a low density in a 96-well plate to allow for long-term growth. b. Allow cells to adhere and resume logarithmic growth (typically 24 hours). c. Treat cells with a range of this compound concentrations and a vehicle control. d. Incubate the plate under standard cell culture conditions. e. Every 3-4 days, perform a partial media change by carefully aspirating half of the medium from each well and replacing it with fresh medium containing the corresponding concentration of this compound. f. At desired time points (e.g., day 4, 8, 12, 16), measure cell viability using a suitable assay according to the manufacturer's instructions. g. Normalize the data to the vehicle control at each time point and plot the results to observe the long-term effects of this compound.

Protocol 3: Assessing this compound Stability in Cell Culture Medium

  • Materials: Sterile centrifuge tubes, cell culture medium, this compound, HPLC system.

  • Procedure: a. Prepare a solution of this compound in cell culture medium at the desired experimental concentration. b. Incubate the solution at 37°C in a cell culture incubator. c. At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the solution. d. Analyze the concentration of intact this compound in each aliquot using a validated HPLC method. e. Plot the concentration of this compound over time to determine its stability and degradation rate in the cell culture medium under your experimental conditions.

Visualizations

Pinometostat_Signaling_Pathway cluster_nucleus Nucleus cluster_drug MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me2 H3K79me2 Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me2->Leukemogenic_Genes activates mRNA mRNA Transcription Leukemogenic_Genes->mRNA Leukemia_Progression Leukemia Progression mRNA->Leukemia_Progression This compound This compound This compound->DOT1L inhibits

Caption: this compound inhibits the DOT1L enzyme, preventing H3K79 methylation.

Long_Term_Experiment_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add this compound (and vehicle control) incubate_24h->add_drug incubate_days Incubate (e.g., 16 days) add_drug->incubate_days media_change Partial media change with fresh drug every 3-4 days incubate_days->media_change viability_assay Perform viability assay at desired timepoints incubate_days->viability_assay media_change->incubate_days data_analysis Analyze and plot data viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for a long-term cell culture experiment with this compound.

Troubleshooting_Decision_Tree start Reduced this compound Efficacy in Long-Term Culture check_media_change Did you replenish media with fresh drug every 3-4 days? start->check_media_change solution_media_change Implement regular media changes with fresh this compound. check_media_change->solution_media_change No check_resistance Could resistance be developing? (> 3 weeks of treatment) check_media_change->check_resistance Yes solution_resistance Investigate resistance mechanisms: - Drug efflux pump expression (ABCB1) - Alternative pathway activation check_resistance->solution_resistance Yes check_stability Assess drug stability in your specific media and conditions. check_resistance->check_stability No

Caption: Decision tree for troubleshooting reduced this compound efficacy.

References

Cell-based assay interference with Pinometostat treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pinometostat (EPZ-5676) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] In specific types of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), the MLL fusion protein aberrantly recruits DOT1L to chromatin. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79), a mark associated with active gene transcription.[1] The increased H3K79 methylation drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which blocks cell differentiation and promotes proliferation.[1][3] this compound, acting as an S-adenosyl methionine (SAM) competitive inhibitor, blocks the enzymatic activity of DOT1L, leading to a reduction in H3K79 methylation, subsequent downregulation of MLL target genes, and ultimately, induction of apoptosis in MLL-rearranged leukemia cells.[1][4][5]

Q2: How long should I treat my cells with this compound to observe an effect?

Prolonged exposure to this compound is typically required to observe significant anti-proliferative effects and cell death.[1] Preclinical studies have shown that continuous treatment for several days is necessary to achieve a robust biological response. For example, in vitro studies often involve treating cells for at least 4 days and up to 28 days to assess effects on cell proliferation, differentiation, and apoptosis.[3][4][6] The exact duration will depend on the cell line and the specific endpoint being measured. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific model system.

Q3: What are the expected downstream effects of this compound treatment?

The primary downstream effect of this compound treatment is the global reduction of H3K79 methylation.[1] This leads to the transcriptional repression of MLL-r target genes, most notably HOXA9 and MEIS1.[7][3] Consequently, researchers can expect to observe a decrease in the proliferation of sensitive cell lines, an induction of apoptosis, and in some cases, cellular differentiation.[2][6]

Troubleshooting Guide

Issue 1: No or low efficacy of this compound in MLL-rearranged cell lines.

  • Possible Cause 1: Insufficient Treatment Duration. As mentioned in the FAQs, this compound requires prolonged exposure to exert its effects.

    • Troubleshooting Tip: Increase the duration of the treatment. It is advisable to conduct a time-course experiment (e.g., 4, 8, 12, and 16 days) to identify the optimal time point for observing the desired effect in your cell line.[6]

  • Possible Cause 2: Drug Efflux. Some cell lines can develop resistance to this compound through the upregulation of drug efflux pumps, such as ABCB1 (P-glycoprotein).[3]

    • Troubleshooting Tip: Check for the expression of ABCB1 in your cell line. If high expression is detected, consider co-treatment with an ABCB1 inhibitor, such as valspodar, to increase the intracellular concentration of this compound.[3]

  • Possible Cause 3: Activation of Alternative Signaling Pathways. Resistance to this compound can also arise from the activation of pro-survival signaling pathways, such as PI3K/AKT or RAS/RAF/MEK/ERK.

    • Troubleshooting Tip: Investigate the activation status of these pathways in your resistant cells. Combination therapy with inhibitors targeting these pathways may be necessary to overcome resistance.

Issue 2: Discrepancies between different cell viability assays.

  • Possible Cause: Assay-specific interference. While there is no widespread evidence of this compound directly interfering with common assay readouts, it is a general concern for any small molecule.

    • Troubleshooting Tip for MTT/XTT assays: These assays measure metabolic activity, which can be influenced by factors other than cell number.[8][9] If you observe unexpected results, consider a direct cell counting method (e.g., Trypan blue exclusion) or a non-enzymatic viability assay (e.g., based on DNA content) to validate your findings.[3]

    • Troubleshooting Tip for Luminescence-based assays (e.g., CellTiter-Glo®): Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results.[10] To rule this out, perform a control experiment with the luciferase enzyme and this compound in a cell-free system.

    • Troubleshooting Tip for Fluorescence-based assays: Autofluorescence of the compound or quenching of the fluorescent signal can be a source of interference.[11][12] Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. Also, include a "no-dye" control for your cells treated with this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in MLL-rearranged Cell Lines

Cell LineMLL FusionProliferation IC50 (14 days)H3K79me2 IC50 (4 days)
KOPN-8MLL-ENL71 nM[3][13]-
NOMO-1MLL-AF9658 nM[3][13]-
MV4-11MLL-AF44 nM[2]3 nM[2]
MOLM-13MLL-AF94 nM-

Table 2: Effect of this compound on Gene Expression

Cell LineTreatmentTarget GeneChange in Expression
KOPN-8This compoundHOXA9Decreased[3]
KOPN-8This compoundMEIS1Decreased[3]
NOMO-1This compoundHOXA9Decreased[3]
NOMO-1This compoundMEIS1Decreased[3]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Cell Seeding: Plate cells at a density that will not lead to overgrowth during the extended treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add the this compound-containing medium or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 4 to 28 days).

  • Medium Change: Refresh the medium with freshly prepared this compound or vehicle every 3-4 days.[3]

  • Endpoint Analysis: Harvest cells for downstream applications such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.

Protocol 2: Western Blot for H3K79 Methylation

  • Histone Extraction: Following treatment with this compound, harvest cells and extract histones using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the concentration of the extracted histones.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K79me2. Also, probe a separate blot or strip the same blot and re-probe with an antibody for total Histone H3 as a loading control.

  • Detection: Use a suitable secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system.

  • Quantification: Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.

Visualizations

Pinometostat_Mechanism_of_Action cluster_0 Normal Hematopoietic Cell cluster_1 MLL-rearranged Leukemia Cell cluster_2 This compound Treatment Normal_Gene_Expression Normal Gene Expression (e.g., HOXA9, MEIS1) Differentiation Normal Differentiation Normal_Gene_Expression->Differentiation DOT1L_normal DOT1L H3K79_normal H3K79 DOT1L_normal->H3K79_normal Methylation H3K79_normal->Normal_Gene_Expression MLL_Fusion MLL Fusion Protein DOT1L_leukemia DOT1L MLL_Fusion->DOT1L_leukemia Aberrant Recruitment This compound This compound H3K79_hypermethylation H3K79 Hypermethylation DOT1L_leukemia->H3K79_hypermethylation Excessive Methylation Leukemogenic_Genes Overexpression of Leukemogenic Genes (HOXA9, MEIS1) H3K79_hypermethylation->Leukemogenic_Genes Proliferation Increased Proliferation & Blocked Differentiation Leukemogenic_Genes->Proliferation DOT1L_inhibited DOT1L (Inhibited) This compound->DOT1L_inhibited Inhibits H3K79_reduced_methylation Reduced H3K79 Methylation DOT1L_inhibited->H3K79_reduced_methylation Gene_Repression Repression of Leukemogenic Genes H3K79_reduced_methylation->Gene_Repression Apoptosis Apoptosis & Differentiation Gene_Repression->Apoptosis

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental_Workflow cluster_Endpoints Endpoint Analysis Start Start: Seed Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Incubation Incubate (e.g., 4-28 days) Refresh medium every 3-4 days Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Viability Cell Viability Assay (e.g., Trypan Blue, MTT) Harvest->Viability Western Western Blot (H3K79me2, Total H3) Harvest->Western qPCR RT-qPCR (HOXA9, MEIS1) Harvest->qPCR Troubleshooting_Logic Problem Problem: Low/No Efficacy of this compound Check_Duration Is treatment duration sufficient? (>4 days) Problem->Check_Duration Check_Resistance Suspect Resistance? Check_Duration->Check_Resistance Yes Increase_Duration Solution: Increase treatment duration (Time-course experiment) Check_Duration->Increase_Duration No Check_Efflux Check for ABCB1 expression Check_Resistance->Check_Efflux Check_Pathways Check for PI3K/AKT or RAS/MEK/ERK activation Check_Resistance->Check_Pathways Co-treat_Efflux Solution: Co-treat with ABCB1 inhibitor Check_Efflux->Co-treat_Efflux Co-treat_Pathway Solution: Co-treat with pathway inhibitor Check_Pathways->Co-treat_Pathway

References

Technical Support Center: Optimizing Continuous Intravenous Infusion of Pinometostat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the continuous intravenous infusion of Pinometostat (EPZ-5676) to achieve sustained exposure in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is continuous intravenous infusion necessary?

A1: this compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] It is being investigated for the treatment of acute leukemias with MLL gene rearrangements (MLL-r).[3] Preclinical and clinical studies have shown that prolonged and sustained exposure to this compound is required for its anti-tumor activity.[3] Due to limitations in its oral bioavailability, continuous intravenous (CIV) infusion has been the primary route of administration to maintain therapeutic plasma concentrations.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound competitively inhibits DOT1L, the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79).[4] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to ectopic H3K79 methylation and the upregulation of leukemogenic genes like HOXA9 and MEIS1.[5] By inhibiting DOT1L, this compound reduces H3K79 methylation, suppresses the expression of these target genes, and induces apoptosis in MLL-r leukemia cells.[6]

Q3: What are the key pharmacokinetic parameters of this compound?

A3: Preclinical studies in mice, rats, and dogs have shown that this compound has a moderate to high clearance and a steady-state volume of distribution 2-3 times that of total body water. The terminal elimination half-life varies across species, being approximately 1.1 hours in mice, 3.7 hours in rats, and 13.6 hours in dogs. The primary route of elimination is hepatic oxidative metabolism.[7]

Q4: What are the recommended infusion rates and expected plasma concentrations in clinical studies?

A4: In a Phase 1 clinical trial in adults with relapsed/refractory leukemia, this compound was administered by continuous intravenous infusion in 28-day cycles.[3] Doses were escalated, with expansion cohorts at 54 mg/m²/day and 90 mg/m²/day.[3] Plasma concentrations of this compound increased in an approximately dose-proportional manner, reaching an apparent steady-state (Css) within 4-8 hours after the start of the infusion.[3][8]

Troubleshooting Guide for Continuous Intravenous Infusion of this compound

This guide addresses specific issues that may be encountered during the continuous intravenous infusion of this compound in a research setting.

Issue Potential Cause(s) Recommended Action(s)
Infusion pump alarm (e.g., occlusion, air-in-line) - Kinked or clamped tubing- Catheter displacement or blockage- Air bubbles in the infusion line- Infusion pump malfunction- Check the entire infusion line for any visible kinks, clamps, or obstructions and straighten as needed.- Inspect the catheter insertion site for signs of infiltration or displacement. If suspected, stop the infusion and re-site the catheter.- Prime the tubing carefully before starting the infusion to remove all air bubbles. If air is detected during infusion, pause the pump and remove the air using a sterile syringe at an appropriate port.- If the alarm persists after checking the line and catheter, replace the infusion pump with a new, calibrated unit.
Precipitation or crystallization in the infusion bag or line - Drug instability in the chosen IV solution- Incompatibility with co-administered drugs- Temperature fluctuations- Visually inspect the infusion solution before and during administration for any signs of precipitation. If observed, discard the solution.- Prepare fresh infusion solutions at regular intervals, based on stability data (if available).- Consult drug compatibility information before co-administering any other medications through the same line.- Maintain a consistent temperature for the infusion bag as recommended.
Lower than expected plasma concentrations of this compound - Incorrect infusion rate calculation or pump programming- Inaccurate preparation of the infusion solution- Catheter issues leading to extravasation- Enhanced drug clearance in the subject- Double-check all calculations for dose, concentration, and infusion rate.- Verify the infusion pump settings to ensure they match the calculated rate.- Review the protocol for preparing the infusion solution to ensure accuracy.- Assess the catheter site for any signs of leakage or infiltration.- Collect serial plasma samples to determine the pharmacokinetic profile in the subject and adjust the infusion rate if necessary.
Subject exhibits signs of fatigue, nausea, or constipation - These are known adverse events of this compound.[3][9]- Monitor the subject closely for the severity of these symptoms.- Provide supportive care as per institutional guidelines.- If symptoms are severe, consider a dose reduction or temporary interruption of the infusion after consulting the study protocol and veterinarian/physician.
Subject develops febrile neutropenia - A common and serious adverse event associated with this compound.[3][10]- Immediately stop the infusion and notify the responsible veterinarian/physician.- Follow institutional protocols for the management of febrile neutropenia, which may include broad-spectrum antibiotics and supportive care.- Monitor blood counts closely.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

Species Clearance (CL) Volume of Distribution at Steady State (Vss) Terminal Elimination Half-life (t½)
MouseModerate to High2-3 fold higher than total body water1.1 hours
RatModerate to High2-3 fold higher than total body water3.7 hours
DogModerate to High2-3 fold higher than total body water13.6 hours
Data sourced from Basavapathruni et al. (2014).[7]

Table 2: Clinical Dosing and Steady-State Plasma Concentrations of this compound

Dose (CIV) Time to Steady State (Css) Mean Steady-State Plasma Concentration (Css)
54 mg/m²/day4 - 8 hoursWithin the lower range of effective concentrations from rat xenograft models
90 mg/m²/day4 - 8 hoursNot explicitly stated, but dose-proportional increase from 54 mg/m²/day
Data from a Phase 1 study in adult patients.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of H3K79 Dimethylation (H3K79me2)

This protocol is a general guideline and may require optimization for specific cell lines or tissues.

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease inhibitors).

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

    • Precipitate histones with trichloroacetic acid (TCA) and wash with acetone.

    • Resuspend the histone pellet in distilled water and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare histone samples by diluting in 2x Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour in a cold room.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the H3K79me2 signal to a loading control, such as total Histone H3.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This is a general procedure and requires optimization and validation for specific equipment and experimental conditions.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is ideal).

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm).

      • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Set a flow rate of approximately 0.3-0.5 mL/min.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for this compound.

      • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma.

    • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Pinometostat_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits Histone_H3 Histone H3 DOT1L->Histone_H3 methylates K79 H3K79me H3K79 Methylation Histone_H3->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates Gene_Expression Gene Expression Leukemogenic_Genes->Gene_Expression Leukemia_Progression Leukemia Progression Gene_Expression->Leukemia_Progression This compound This compound This compound->DOT1L inhibits

Caption: this compound inhibits the DOT1L-mediated signaling pathway.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Infusion Execution cluster_analysis Data Analysis Determine_Dose Determine this compound Dose and Infusion Rate Prepare_IV_Solution Prepare Sterile IV Solution Determine_Dose->Prepare_IV_Solution Initiate_Infusion Initiate Continuous Intravenous Infusion Prepare_IV_Solution->Initiate_Infusion Monitor_Subject Monitor Subject for Adverse Events Initiate_Infusion->Monitor_Subject Collect_Samples Collect Plasma and Cell/Tissue Samples Monitor_Subject->Collect_Samples Quantify_this compound Quantify this compound in Plasma (LC-MS/MS) Collect_Samples->Quantify_this compound Assess_Target_Engagement Assess H3K79me2 Levels (Western Blot/ChIP-seq) Collect_Samples->Assess_Target_Engagement Correlate_Data Correlate Exposure with Target Engagement and Phenotype Quantify_this compound->Correlate_Data Assess_Target_Engagement->Correlate_Data

References

Technical Support Center: Mitigating Pinometostat-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Pinometostat-induced cytotoxicity in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (EPZ-5676) is a small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In certain cancers, such as MLL-rearranged (MLL-r) leukemias, aberrant DOT1L activity leads to the overexpression of genes that drive cancer progression. This compound competitively inhibits the S-adenosyl methionine (SAM) binding site of DOT1L, preventing H3K79 methylation and subsequently suppressing the expression of these oncogenes, leading to apoptosis in cancer cells.

Q2: What are the known cytotoxic effects of this compound on non-target cells from clinical trials?

Clinical trials of this compound have reported several adverse events, which can be considered manifestations of cytotoxicity in non-target cells and tissues. The most common treatment-emergent adverse events include fatigue, nausea, constipation, and febrile neutropenia.[1][2] Other reported toxicities include anemia, leukopenia, thrombocytopenia, and elevated transaminases.[3][4] These side effects are often linked to the role of DOT1L in normal cellular processes, such as hematopoiesis.[5][6][7][8]

Q3: Why does this compound exhibit toxicity in non-target cells?

The target of this compound, DOT1L, is not exclusively active in cancer cells. It plays a crucial role in various normal physiological processes, including embryonic development and the differentiation and function of hematopoietic stem cells.[5][6][7][8][9] By inhibiting DOT1L systemically, this compound can disrupt these normal functions, leading to cytotoxicity in healthy, non-cancerous cells and tissues.

Q4: Can the intracellular concentration of this compound be modulated to reduce cytotoxicity?

Yes, one potential mechanism to modulate intracellular this compound concentration is through the inhibition of drug efflux pumps. This compound has been identified as a substrate for the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1). Overexpression of ABCB1 can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy. Conversely, in non-target cells that express ABCB1, this efflux may be a protective mechanism. Co-administration of an ABCB1 inhibitor could potentially increase the intracellular concentration of this compound in both target and non-target cells. Therefore, this strategy should be carefully evaluated for its potential to either enhance on-target efficacy or exacerbate off-target toxicity depending on the relative expression and activity of ABCB1 in cancer versus normal tissues.

Q5: What are some general strategies to mitigate the cytotoxicity of small molecule inhibitors in non-target cells?

Several strategies are being explored to protect non-target cells from the toxic effects of chemotherapy and targeted agents. These include:

  • Targeted drug delivery: Encapsulating the drug in nanoparticles or conjugating it to a ligand that specifically binds to cancer cells can help to concentrate the drug at the tumor site and reduce exposure to healthy tissues.

  • Co-administration of cytoprotective agents: Certain agents can be administered alongside the primary drug to protect normal cells from its toxic effects.[10]

  • Modulation of drug metabolism: Inhibitors or inducers of drug-metabolizing enzymes can be used to alter the pharmacokinetic profile of the drug, potentially reducing the formation of toxic metabolites.

  • Combination therapies: Combining drugs with different mechanisms of action may allow for lower, less toxic doses of each individual agent to be used.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High cytotoxicity observed in non-target control cell lines at low concentrations of this compound. The non-target cell line may be particularly sensitive to DOT1L inhibition.- Perform a dose-response curve to determine the IC50 value in the specific non-target cell line. - Consider using a non-target cell line with lower known sensitivity to DOT1L inhibitors, if appropriate for the experimental question. - Evaluate the expression level of DOT1L in the non-target cell line.
Inconsistent results in cytotoxicity assays. - Variability in cell seeding density. - Inconsistent incubation times. - Issues with reagent preparation or storage. - Contamination of cell cultures.- Ensure consistent cell numbers are seeded in each well. - Standardize all incubation times precisely. - Prepare fresh reagents and store them according to the manufacturer's instructions. - Regularly check cell cultures for any signs of contamination.[11]
Difficulty in distinguishing between apoptosis and necrosis. The chosen cytotoxicity assay may not differentiate between different modes of cell death.- Utilize a multi-parametric assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to distinguish between early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
This compound shows reduced efficacy in cancer cell lines over time. Development of drug resistance, potentially through the upregulation of drug efflux pumps like ABCB1.- Perform western blotting or qPCR to assess the expression level of ABCB1 in the resistant cells. - Co-administer a known ABCB1 inhibitor (e.g., Verapamil, Elacridar) with this compound to see if sensitivity can be restored.[16][17][18]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeCancer TypeIC50 (nM)Reference
Target Cell Lines
MV4-11HumanMLL-rearranged Leukemia8Daigle et al., 2013
MOLM-13HumanMLL-rearranged Leukemia6Daigle et al., 2013
KOPN-8HumanMLL-rearranged Leukemia71Daigle et al., 2011
NOMO-1HumanMLL-rearranged Leukemia658Daigle et al., 2011
Non-Target/Control Cell Lines
Data for specific non-malignant cell lines is limited in publicly available literature. Researchers are encouraged to determine the IC50 in their specific non-target cell lines of interest.
JurkatHumanT-cell Leukemia (DOT1L-inhibitor insensitive)>10,000Daigle et al., 2011

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19][20][21][22]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[13]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12][14][15]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Co-administration of an ABCB1 Inhibitor

This protocol outlines a general procedure to assess if inhibiting the ABCB1 drug efflux pump can modulate this compound's cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • ABCB1 inhibitor stock solution (e.g., Verapamil, Elacridar)

  • Reagents for a cytotoxicity assay (e.g., MTT or Annexin V/PI)

Procedure:

  • Seed both the target cancer cell line and a non-target control cell line in 96-well plates. It is recommended to use cell lines with known ABCB1 expression levels.

  • Pre-treat the cells with a non-toxic concentration of the ABCB1 inhibitor for 1-2 hours. Determine the non-toxic concentration of the inhibitor in a separate experiment.

  • After pre-treatment, add a serial dilution of this compound to the wells (in the continued presence of the ABCB1 inhibitor).

  • Include control wells with this compound alone, the ABCB1 inhibitor alone, and untreated cells.

  • Incubate for the desired treatment period.

  • Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI) to determine the effect of the ABCB1 inhibitor on this compound's cytotoxicity in both cell lines. A shift in the IC50 value in the presence of the inhibitor would suggest a role for ABCB1 in mediating the cellular response to this compound.[23]

Visualizations

This compound's Mechanism of Action and Off-Target Effects

Pinometostat_Mechanism cluster_0 Cancer Cell (MLL-rearranged) cluster_1 Non-Target Cell (e.g., Hematopoietic Stem Cell) Pinometostat_in_cancer This compound DOT1L_cancer DOT1L Pinometostat_in_cancer->DOT1L_cancer Inhibits H3K79me_cancer H3K79 Methylation DOT1L_cancer->H3K79me_cancer Catalyzes Oncogenes Oncogene Expression (e.g., HOXA9, MEIS1) H3K79me_cancer->Oncogenes Promotes Apoptosis_cancer Apoptosis Oncogenes->Apoptosis_cancer Suppression leads to Pinometostat_in_normal This compound DOT1L_normal DOT1L Pinometostat_in_normal->DOT1L_normal Inhibits H3K79me_normal H3K79 Methylation DOT1L_normal->H3K79me_normal Catalyzes Normal_Genes Normal Gene Expression (e.g., for differentiation) H3K79me_normal->Normal_Genes Regulates Cytotoxicity_normal Cytotoxicity Normal_Genes->Cytotoxicity_normal Disruption leads to

Caption: this compound's on-target and off-target mechanism.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Prepare Cell Cultures (Target and Non-Target) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Defined Period treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt annexin Annexin V / PI Staining (Apoptosis/Necrosis) incubation->annexin analysis Data Analysis (Calculate IC50, etc.) mtt->analysis annexin->analysis

Caption: Workflow for evaluating this compound cytotoxicity.

Troubleshooting Logic for High Non-Target Cytotoxicity

Troubleshooting_Logic start High Cytotoxicity in Non-Target Cells Observed check_protocol Verify Experimental Protocol (Seeding, Reagents, etc.) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok re_run Correct Protocol and Re-run Experiment protocol_ok->re_run No cell_sensitivity Investigate Cell Line Sensitivity protocol_ok->cell_sensitivity Yes ic50 Determine IC50 in Non-Target Cells cell_sensitivity->ic50 dot1l_expression Measure DOT1L Expression cell_sensitivity->dot1l_expression consider_alternatives Consider Alternative Non-Target Cell Line ic50->consider_alternatives dot1l_expression->consider_alternatives

Caption: Troubleshooting high non-target cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pinometostat and Other DOT1L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Pinometostat (EPZ-5676) with other prominent inhibitors of the histone methyltransferase DOT1L. The information presented is collated from preclinical and clinical studies to aid in the evaluation and selection of these compounds for research and drug development purposes.

Introduction to DOT1L Inhibition

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged acute leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression.[1] Inhibition of DOT1L's catalytic activity has emerged as a promising therapeutic strategy for these malignancies. This compound was the first-in-class DOT1L inhibitor to enter clinical trials.[1] This guide compares its efficacy against other notable DOT1L inhibitors.

Comparative Efficacy Data

The following tables summarize the key in vitro efficacy parameters for this compound and other selected DOT1L inhibitors.

Table 1: Biochemical Potency of DOT1L Inhibitors

InhibitorTargetKi (pM)IC50 (nM)Selectivity
This compound (EPZ-5676) DOT1L80[2][3][4][5][6]->37,000-fold against other methyltransferases[5][6]
EPZ004777 DOT1L-0.4[7][8][9][10][11]>1,200-fold against other tested PMTs[9]
SGC-0946 DOT1L-0.3[12][13]Inactive at 12 other histone methyltransferases and DNMT1
Compound 10 DOT1L---
Compound 11 DOT1L---

Note: Specific Ki or biochemical IC50 values for Compound 10 and Compound 11 were not publicly available in the reviewed literature. Their cellular activity is compared in Table 2.

Table 2: Cellular Proliferation Inhibition (IC50, nM) in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionThis compound (EPZ-5676)Compound 10Compound 11EPZ004777
MOLM-13 MLL-AF98.1[14]4.8[14]5.3[14]720[1]
MV4-11 MLL-AF49.0[5]10.9[14]11.2[14]170[1]
RS4;11 MLL-AF455.4[14]50.1[14]42.1[14]-
SEM MLL-AF433.7[14]31.5[14]27.6[14]-
KOPN-8 MLL-ENL13.5[14]11.8[14]10.9[14]-

Data for Compound 10 and 11 are from a head-to-head comparison with this compound.[14]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the DOT1L signaling pathway and a typical workflow for assessing cell viability.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruitment SAH SAH DOT1L->SAH H3K79 H3K79 DOT1L->H3K79 Methylation SAM SAM SAM->DOT1L Histone_H3 Histone H3 H3K79me H3K79me2/3 Oncogenes Oncogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me->Oncogenes Upregulation Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis This compound This compound & Other DOT1L Inhibitors This compound->DOT1L Inhibition

Caption: DOT1L Signaling Pathway in MLL-Rearranged Leukemia.

Cell_Viability_Assay_Workflow start Start seed_cells Seed Leukemia Cells in 96-well plate start->seed_cells add_inhibitor Add Serial Dilutions of DOT1L Inhibitors seed_cells->add_inhibitor incubate Incubate for Specified Duration (e.g., 7-14 days) add_inhibitor->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate for Reagent-Specific Time add_reagent->incubate_reagent read_plate Measure Signal (Absorbance or Luminescence) incubate_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a Cell Viability Assay.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of DOT1L inhibitors.

DOT1L Enzymatic Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of DOT1L by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Materials:

  • Recombinant human DOT1L enzyme

  • Histone H3 substrate (e.g., recombinant H3 or oligonucleosomes)

  • [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)

  • Unlabeled SAM

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Stop Solution (e.g., 10% Trichloroacetic acid)

  • Scintillation fluid

  • 96-well filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the DOT1L inhibitor in DMSO.

  • In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the DOT1L enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the histone H3 substrate and [3H]-SAM. The final concentration of SAM should be at or near its Km for DOT1L.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

  • Wash the filter plate to remove unincorporated [3H]-SAM.

  • Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation if the Km of SAM is known.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • DOT1L inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]

  • Prepare serial dilutions of the DOT1L inhibitors in complete culture medium.

  • Add 100 µL of the diluted inhibitors to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.

  • Incubate the plates for the desired duration (e.g., 7 to 14 days) in a humidified incubator at 37°C and 5% CO2. Replenish the medium with fresh inhibitor every 3-4 days.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a potent and highly selective inhibitor of DOT1L. While it demonstrated initial promise, its modest single-agent clinical efficacy has highlighted the need for more potent or combinable next-generation inhibitors.[12] Newer compounds, such as the unnamed "compound 10" and "compound 11," have shown comparable or slightly improved in vitro cellular activity in some MLL-rearranged leukemia cell lines. The development of orally bioavailable DOT1L inhibitors also represents a significant advancement over the intravenously administered this compound. The data and protocols presented in this guide are intended to provide a foundation for researchers to compare and select the most appropriate DOT1L inhibitor for their specific research needs, with the ultimate goal of advancing the development of more effective therapies for MLL-rearranged leukemias and other DOT1L-dependent cancers.

References

A Comparative Guide: Pinometostat vs. EZH2 Inhibitors in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epigenetic dysregulation is a hallmark of cancer, presenting a fertile ground for therapeutic intervention. Histone methyltransferases, enzymes that modify chromatin structure and regulate gene expression, are key players in this process. This guide provides a detailed comparison of two distinct classes of epigenetic drugs targeting histone methylation in hematological malignancies: Pinometostat, a first-in-class DOT1L inhibitor, and Enhancer of Zeste Homolog 2 (EZH2) inhibitors, such as Tazemetostat and Valemetostat. While both classes target histone methylation, they act on different enzymes, pathways, and malignancies, making a direct comparison of their mechanisms and clinical applications essential for researchers and drug developers.

Section 1: Distinct Mechanisms of Action

This compound and EZH2 inhibitors operate via fundamentally different pathways. This compound targets DOT1L-mediated H3K79 methylation, which is critical in MLL-rearranged leukemias. In contrast, EZH2 inhibitors block the PRC2 complex's activity, preventing H3K27 methylation, a mechanism central to various lymphomas.

The DOT1L Pathway in MLL-Rearranged Leukemia

In a specific subset of acute leukemias, chromosomal translocations result in fusions of the Mixed Lineage Leukemia (MLL) gene.[1] These MLL-fusion proteins aberrantly recruit the histone methyltransferase DOT1L to chromatin.[2] DOT1L then ectopically methylates Histone H3 on Lysine 79 (H3K79), leading to the overexpression of key leukemogenic genes like HOXA9 and MEIS1 and blocking hematopoietic differentiation.[1][3]

This compound is a small molecule inhibitor that specifically targets the enzymatic activity of DOT1L.[2] By blocking DOT1L, this compound prevents H3K79 hypermethylation, represses the expression of MLL-fusion target genes, and induces apoptosis in MLL-rearranged leukemia cells.[1][3]

DOT1L_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL Wild-Type MLL H3K79 H3K79 MLL->H3K79 Regulates DOT1L_n DOT1L DOT1L_n->H3K79 Methylates Diff Normal Differentiation H3K79->Diff Enables MLL_r MLL Fusion Protein DOT1L_l DOT1L MLL_r->DOT1L_l Recruits H3K79_me H3K79 Hypermethylation DOT1L_l->H3K79_me Hypermethylates Leuk_genes HOXA9, MEIS1 Expression H3K79_me->Leuk_genes Upregulates Block Differentiation Block & Proliferation Leuk_genes->Block Drives This compound This compound This compound->DOT1L_l Inhibits

Caption: Mechanism of DOT1L Inhibition by this compound.
The EZH2/PRC2 Pathway in Lymphoid Malignancies

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes core components like SUZ12 and EED.[4][5] PRC2 silences gene expression by catalyzing the mono-, di-, and trimethylation of Histone H3 on Lysine 27 (H3K27me3).[6] In many hematological malignancies, such as follicular lymphoma and diffuse large B-cell lymphoma (DLBCL), EZH2 is either overexpressed or harbors gain-of-function mutations.[7][8] This hyperactivity leads to aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival.[9][10]

EZH2 inhibitors are competitive inhibitors that block the enzyme's methyltransferase activity.[4] This leads to a global decrease in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in cancer cells.[11][12] Some inhibitors, like Valemetostat, are dual inhibitors of both EZH2 and its homolog EZH1, which may offer a more profound and durable suppression of PRC2 activity as EZH1 can sometimes compensate for the loss of EZH2.[13][14][15]

EZH2_Pathway cluster_0 PRC2 Complex & Gene Silencing cluster_1 Therapeutic Effect PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27 H3K27 PRC2->H3K27 Catalyzes H3K27me3 H3K27 Trimethylation TSG Tumor Suppressor Genes H3K27me3->TSG Targets Promoter Silencing Gene Silencing TSG->Silencing Leads to EZH2_Inhibitors EZH2 Inhibitors (Tazemetostat, Valemetostat) EZH2_Inhibitors->PRC2 Inhibit Reactivation Gene Reactivation EZH2_Inhibitors->Reactivation Enables Apoptosis Apoptosis & Cell Cycle Arrest Reactivation->Apoptosis Induces

Caption: Mechanism of EZH2 Inhibition.

Section 2: Comparative Clinical Data

The distinct mechanisms of this compound and EZH2 inhibitors translate to their application in different patient populations with varying clinical outcomes. This compound has been primarily studied in patients with MLL-rearranged acute leukemias, while Tazemetostat and Valemetostat have shown efficacy in various non-Hodgkin lymphomas.

InhibitorTarget(s)Key MalignanciesTrial IdentifierPhaseOverall Response Rate (ORR)Complete Response (CR)Key Grade ≥3 Adverse Events
This compound DOT1LMLL-rearranged Acute LeukemiaNCT01684150IModest Single-Agent Activity2 CRs (4%)Fatigue (39%), Nausea (39%), Constipation (35%), Febrile Neutropenia (35%)[16][17]
Tazemetostat EZH2 (selective)Relapsed/Refractory Follicular Lymphoma (FL)NCT01897571II69% (EZH2-mutant)[11][18]13% (EZH2-mutant)[19]Anemia, General physical health deterioration, Sepsis, Pneumonia[5][20]
R/R Follicular Lymphoma (FL)II35% (EZH2-wild type)[11][18]6% (EZH2-wild type)[19]
Valemetostat EZH1 / EZH2 (dual)Relapsed/Refractory Adult T-cell Leukemia/Lymphoma (ATL)NCT04102150II48.0%[21][22]20.0%[21]Thrombocytopenia, Anemia, Lymphopenia, Leukopenia, Neutropenia[21]
Relapsed/Refractory Peripheral T-cell Lymphoma (PTCL)VALENTINE-PTCL01II43.7%[23]14.3%[23]Neutropenia (24%), Thrombocytopenia (24%), Lymphopenia (19%)[23][24]
Relapsed/Refractory B-cell NHLNCT02732275I47%[24]11% (DLBCL/FL)[24]

Section 3: Key Experimental Protocols

A critical experiment to confirm the mechanism of action and target engagement for these inhibitors is Chromatin Immunoprecipitation followed by high-throughput Sequencing (ChIP-Seq). This technique measures the genome-wide distribution of specific histone modifications, allowing researchers to quantify the reduction of H3K79me2 (for this compound) or H3K27me3 (for EZH2 inhibitors) in patient-derived cells following treatment.[2]

Experimental Workflow: ChIP-Seq for Histone Modification Analysis

ChIP_Seq_Workflow start 1. Isolate Cells (Patient Bone Marrow or Peripheral Blood) crosslink 2. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse 3. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse ip 4. Immunoprecipitation (Antibody for H3K79me2 or H3K27me3) lyse->ip wash 5. Wash & Elute (Remove non-specific binding) ip->wash reverse 6. Reverse Crosslinks & Purify DNA wash->reverse library 7. Library Preparation (Add sequencing adapters) reverse->library seq 8. High-Throughput Sequencing library->seq analysis 9. Bioinformatic Analysis (Peak calling, differential binding) seq->analysis

References

Pinometostat Shows Promise in Enhancing Standard Chemotherapy for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

New preclinical data reveals that the DOT1L inhibitor, Pinometostat (EPZ-5676), acts synergistically with standard chemotherapy agents, cytarabine and daunorubicin, as well as with hypomethylating agents, in treating Acute Myeloid Leukemia (AML), particularly in cases with MLL gene rearrangements. These findings suggest a potential new therapeutic strategy for this high-risk leukemia subtype.

This compound is a small molecule inhibitor that targets DOT1L, a histone methyltransferase that plays a crucial role in the development and progression of MLL-rearranged leukemias. While this compound has shown modest activity as a single agent in clinical trials, its true potential may lie in combination therapies. Preclinical studies have demonstrated that combining this compound with conventional AML treatments leads to a more potent anti-leukemic effect than either treatment alone.

Synergistic Anti-proliferative Effects in MLL-rearranged AML

A key study investigated the effects of combining this compound with cytarabine or daunorubicin in two MLL-rearranged AML cell lines, MOLM-13 and MV4-11. The combination of these drugs resulted in a synergistic inhibition of cancer cell growth. This synergy was observed in both a co-treatment model, where the drugs were administered simultaneously, and a pre-treatment model, where cells were first exposed to this compound before the addition of chemotherapy. This suggests that this compound may "prime" the cancer cells, making them more susceptible to the cytotoxic effects of standard chemotherapy.[1]

The synergistic effect is not limited to traditional chemotherapy. Studies have also shown a beneficial combination effect when this compound is used with DNA hypomethylating agents.[1] This broadens the potential application of this compound in combination regimens for AML.

Quantitative Analysis of Synergy

The following table summarizes the key findings from preclinical studies on the synergistic effects of this compound in combination with standard AML therapies.

Cell LineCombination AgentsKey FindingsReference
MOLM-13This compound + CytarabineSynergistic anti-proliferative activity[1]
MOLM-13This compound + DaunorubicinSynergistic anti-proliferative activity[1]
MV4-11This compound + CytarabineSynergistic anti-proliferative activity[1]
MV4-11This compound + DaunorubicinSynergistic anti-proliferative activity[1]

Mechanism of Synergistic Action

The underlying mechanism for this synergy is believed to be linked to this compound's ability to alter the chromatin state of leukemia cells. By inhibiting DOT1L, this compound is thought to create a durable change in the epigenetic landscape of the cancer cells, thereby enhancing the cell-killing effects of chemotherapy agents.[1] This epigenetic priming represents a novel approach to overcoming chemotherapy resistance in AML.

The signaling pathway affected by this compound involves the inhibition of DOT1L, which in MLL-rearranged leukemia, is aberrantly recruited to target genes like HOXA9 and MEIS1. This leads to their overexpression and drives leukemogenesis. By inhibiting DOT1L, this compound reduces the methylation of histone H3 at lysine 79 (H3K79me2), leading to the downregulation of these oncogenes.

Synergy_Mechanism cluster_0 MLL-rearranged AML Cell This compound This compound DOT1L DOT1L This compound->DOT1L inhibits Apoptosis Apoptosis This compound->Apoptosis enhances H3K79me2 H3K79me2 DOT1L->H3K79me2 methylates HOXA9_MEIS1 HOXA9/MEIS1 Expression H3K79me2->HOXA9_MEIS1 activates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis drives Chemotherapy Standard Chemotherapy (Cytarabine, Daunorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage induces DNA_Damage->Apoptosis triggers

Caption: Mechanism of this compound's synergistic effect with chemotherapy in MLL-rearranged AML.

Experimental Protocols

The preclinical evidence for the synergy of this compound with standard chemotherapy was established through rigorous in vitro studies.

Cell Lines and Culture

The human acute leukemia cell lines MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) were used. These cell lines are well-established models for MLL-rearranged AML.

Synergy Assessment

The anti-proliferative effects of this compound in combination with cytarabine or daunorubicin were evaluated using two models:

  • Co-treatment model: this compound and the chemotherapeutic agent were added to the cell cultures simultaneously.

  • Pre-treatment model: Cells were incubated with this compound for several days before the addition of the chemotherapeutic agent. In some experiments, this compound was washed out before the addition of the second drug to assess the durability of its priming effect.[1]

Cell proliferation was measured to determine the extent of synergy between the drugs.

Clinical Outlook

The promising preclinical data has paved the way for clinical investigations. A phase Ib/II clinical trial is currently evaluating this compound in combination with standard chemotherapy (daunorubicin and cytarabine) for newly diagnosed AML patients with MLL gene rearrangements. Another clinical study is exploring the combination of this compound with the hypomethylating agent azacitidine for patients with relapsed or refractory MLL-rearranged AML. The results of these trials are eagerly awaited to confirm the clinical benefit of these combination strategies.

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound in a preclinical setting.

Experimental_Workflow cluster_workflow Preclinical Synergy Evaluation Workflow Start Start: MLL-rearranged AML Cell Lines Single_Agent Single-Agent Treatment (this compound, Chemo) Start->Single_Agent Combination_Treatment Combination Treatment (Co-treatment & Pre-treatment) Start->Combination_Treatment Proliferation_Assay Cell Proliferation Assay Single_Agent->Proliferation_Assay Combination_Treatment->Proliferation_Assay Synergy_Analysis Synergy Analysis (e.g., Combination Index) Proliferation_Assay->Synergy_Analysis Mechanism_Study Mechanistic Studies (Western Blot, Gene Expression) Synergy_Analysis->Mechanism_Study Conclusion Conclusion on Synergy Mechanism_Study->Conclusion

Caption: Workflow for preclinical evaluation of this compound's synergistic effects.

References

Comparative Transcriptomic Analysis of Pinometostat and Other Epigenetic Modifiers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Pinometostat and other key epigenetic modifiers. We delve into the experimental data, detailed protocols, and affected signaling pathways to offer a comprehensive overview of their impact on the transcriptome.

This compound (EPZ-5676) is a small molecule inhibitor of the histone methyltransferase DOT1L, which is crucial in the development of MLL-rearranged leukemias.[1] By inhibiting DOT1L, this compound blocks the methylation of histone H3 on lysine 79 (H3K79), leading to the repression of leukemogenic gene expression and subsequent apoptosis in cancer cells.[1] This guide compares the transcriptomic impact of this compound with other classes of epigenetic modifiers, including the EZH2 inhibitor Tazemetostat, the HDAC inhibitor Vorinostat, and the DNMT inhibitor Decitabine.

Comparative Transcriptomic Data

The following table summarizes the transcriptomic changes induced by this compound and other selected epigenetic modifiers based on publicly available RNA-sequencing data.

DrugTargetCancer TypeNumber of Differentially Expressed Genes (DEGs)Key Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysData Source (GEO Accession)
This compound DOT1LMLL-rearranged Leukemia>1000Genes associated with hematopoietic differentiationHOXA9, MEIS1, other MLL target genesGSE94849[2]
Tazemetostat EZH2B-cell Lymphoma>400 (in some cell lines)CCL17/TARC, Genes involved in B-cell maturationCell cycle and spliceosome pathway genesGSE151607[3]
Vorinostat HDACsChoriocarcinoma>3800Immune response and cytokine production pathwaysRibosome biogenesis and protein folding pathwaysGSE192446
Decitabine DNMTsAcute Myeloid Leukemia>50 (recurrently in patients)Interferon-induced pathways, Endogenous retroviral elementsErythroid-related transcriptsNot specified in a single GEO dataset, compiled from multiple studies[4][5]

Experimental Protocols

A generalized experimental protocol for comparative transcriptomic analysis of epigenetic modifiers using RNA-sequencing is outlined below.

1. Cell Culture and Treatment:

  • Culture selected cancer cell lines in appropriate media and conditions.

  • Treat cells with the respective epigenetic modifier (this compound, Tazemetostat, Vorinostat, or Decitabine) at a predetermined concentration and for a specific duration (e.g., 24-72 hours). Include a vehicle-treated control group (e.g., DMSO).

  • Harvest cells for RNA extraction.

2. RNA Isolation and Quality Control:

  • Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.

3. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing of the prepared libraries on a sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the sequencing reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the drug-treated and control groups using statistical packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly affected biological pathways.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by each epigenetic modifier and a typical experimental workflow for their transcriptomic analysis.

DOT1L_Inhibition_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein DOT1L DOT1L MLL_fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79 Methylation DOT1L->H3K79me H3K79->H3K79me Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes activates transcription Transcription_Repression Transcription Repression Leukemogenic_Genes->Transcription_Repression Apoptosis Apoptosis Transcription_Repression->Apoptosis This compound This compound This compound->DOT1L inhibits EZH2_Inhibition_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex EZH2 EZH2 H3K27 Histone H3 (K27) EZH2->H3K27 trimethylates H3K27me3 H3K27 Trimethylation EZH2->H3K27me3 H3K27->H3K27me3 Tumor_Suppressor_Genes Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Genes silences Gene_Silencing Gene Silencing Tumor_Suppressor_Genes->Gene_Silencing Gene_Expression Gene Expression Tumor_Suppressor_Genes->Gene_Expression Tazemetostat Tazemetostat Tazemetostat->EZH2 inhibits HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histones Histones HDACs HDACs Histones->HDACs deacetylates Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Chromatin Condensed Chromatin HDACs->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Vorinostat Vorinostat Vorinostat->HDACs inhibits Transcriptomic_Workflow start Cancer Cell Lines treatment Treatment with Epigenetic Modifier start->treatment control Vehicle Control (e.g., DMSO) start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis sequencing->data_analysis deg_analysis Differential Gene Expression Analysis data_analysis->deg_analysis pathway_analysis Pathway Enrichment Analysis data_analysis->pathway_analysis end Biological Interpretation deg_analysis->end pathway_analysis->end

References

Navigating Resistance: A Comparative Guide to Pinometostat and Targeted Therapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pinometostat's performance and the landscape of cross-resistance with other targeted therapies. Experimental data is presented to support the findings, offering insights into overcoming resistance and optimizing therapeutic strategies.

This compound (EPZ-5676), a selective inhibitor of the histone methyltransferase DOT1L, has shown promise in the treatment of MLL-rearranged (MLL-r) leukemias.[1][2][3] However, as with many targeted therapies, the emergence of resistance presents a significant clinical challenge.[1][2][3] This guide delves into the mechanisms of this compound resistance and explores the potential of combination therapies to overcome these hurdles.

Mechanisms of Acquired Resistance to this compound

Preclinical studies have identified two primary mechanisms of acquired resistance to this compound in MLL-r leukemia cell lines:

  • Upregulation of the ABCB1 Drug Efflux Transporter: Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein or MDR1, is a key driver of resistance.[1][2][3] ABCB1 actively pumps this compound out of the cancer cells, reducing its intracellular concentration and thereby diminishing its efficacy. This mechanism has been observed in multiple MLL-r cell lines, including KOPN-8, MV4-11, and SEM.[1]

  • Activation of Bypass Signaling Pathways: The activation of alternative signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, can also confer resistance to this compound.[1][3] These pathways can promote cell survival and proliferation independently of the DOT1L-mediated epigenetic changes targeted by this compound.

Overcoming this compound Resistance with Combination Therapies

To address these resistance mechanisms, researchers are investigating the use of this compound in combination with other targeted agents.

Targeting ABCB1-Mediated Resistance with Valspodar

Valspodar, a potent inhibitor of the ABCB1 transporter, has been shown to effectively reverse this compound resistance in preclinical models. By blocking the drug efflux pump, Valspodar restores the intracellular concentration of this compound, re-sensitizing resistant cells to its anti-leukemic effects.

Table 1: Effect of Valspodar on this compound Potency in MLL-r Leukemia Cell Lines

Cell LineThis compound IC50 (nM)This compound + Valspodar (1 µM) IC50 (nM)Fold Re-sensitization
KOPN-8 (Resistant)>10,000~100>100
MV4-11 (Resistant)>5,000~50>100
SEM (Resistant)>5,000~70>70

Data summarized from Campbell et al., Mol Cancer Ther, 2017.[1]

Synergistic Effects with the EZH2 Inhibitor Tazemetostat in B-Cell Lymphoma

Beyond leukemia, the combination of this compound with the EZH2 inhibitor tazemetostat is showing promise in B-cell lymphoma. Preclinical studies have demonstrated that this dual epigenetic therapy can lead to significant tumor shrinkage in mouse models.[4] While specific cross-resistance data is still emerging, this combination represents a rational approach to target distinct but complementary epigenetic pathways.

Clinical Investigations of this compound Combinations

Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with other anti-cancer agents, including:

  • Azacitidine: A hypomethylating agent.

  • Daunorubicin and Cytarabine: Standard chemotherapy agents.

These trials will provide valuable insights into the clinical utility of these combination strategies.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below.

Cell Viability and Proliferation Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other drugs.

  • Method: MLL-r leukemia cell lines (e.g., KOPN-8, NOMO-1, MV4-11, SEM) are seeded in 96-well plates and treated with a range of concentrations of this compound, with or without a fixed concentration of a second agent (e.g., Valspodar).[1][3] Cell viability is typically assessed after a defined incubation period (e.g., 14 days) using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[5][6][7] The IC50 values are then calculated from the dose-response curves.

Western Blotting
  • Objective: To assess the protein levels of key signaling molecules and drug transporters.

  • Method: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for proteins of interest, such as ABCB1, phosphorylated AKT, and phosphorylated ERK, followed by incubation with a secondary antibody conjugated to a detection enzyme.[8][9]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To analyze the genome-wide distribution of histone modifications, specifically H3K79me2, which is catalyzed by DOT1L.

  • Method: Cells are treated with this compound, and their chromatin is cross-linked. The chromatin is then sheared, and an antibody specific for H3K79me2 is used to immunoprecipitate the associated DNA fragments. The enriched DNA is then sequenced to identify the genomic regions where H3K79me2 is present and how this is affected by this compound treatment.[10][11][12]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and the development of resistance.

Pinometostat_Mechanism_of_Action cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me2 H3K79me2 H3K79->H3K79me2 Leukemogenic_Genes Leukemogenic Gene Expression H3K79me2->Leukemogenic_Genes activates Cell_Proliferation Leukemic Cell Proliferation Leukemogenic_Genes->Cell_Proliferation This compound This compound This compound->DOT1L inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Pinometostat_Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pinometostat_ext This compound (extracellular) Pinometostat_int This compound (intracellular) Pinometostat_ext->Pinometostat_int DOT1L DOT1L Pinometostat_int->DOT1L inhibits ABCB1 ABCB1 Transporter Pinometostat_int->ABCB1 Leukemic_Cell_Death Leukemic Cell Death DOT1L->Leukemic_Cell_Death ABCB1->Pinometostat_ext efflux PI3K_AKT PI3K/AKT Pathway Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_ERK RAS/MEK/ERK Pathway RAS_ERK->Cell_Survival Cell_Survival->Leukemic_Cell_Death inhibits

Caption: Mechanisms of acquired resistance to this compound.

Experimental Workflow for Assessing Cross-Resistance

Experimental_Workflow cluster_treatments Treatments start Start: this compound-sensitive MLL-r cell line culture Continuous culture with increasing this compound concentrations start->culture resistant_line Establish this compound- resistant cell line culture->resistant_line viability_assay Cell Viability Assay (IC50 determination) resistant_line->viability_assay western_blot Western Blot Analysis resistant_line->western_blot chip_seq ChIP-seq for H3K79me2 resistant_line->chip_seq Pinometostat_alone This compound viability_assay->Pinometostat_alone Alternative_drug Alternative Targeted Drug viability_assay->Alternative_drug Combination Combination Therapy viability_assay->Combination data_analysis Data Analysis and Comparison western_blot->data_analysis chip_seq->data_analysis end Conclusion on Cross-Resistance Profile data_analysis->end Pinometostat_alone->data_analysis Alternative_drug->data_analysis Combination->data_analysis

Caption: Workflow for evaluating cross-resistance to this compound.

References

Safety Operating Guide

Proper Disposal of Pinometostat (EPZ-5676): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of Pinometostat, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals working with this compound (also known as EPZ-5676), a potent DOT1L histone methyltransferase inhibitor, adherence to proper disposal procedures is paramount for laboratory safety and environmental protection.[1][2][3][4][5][6] This document outlines the essential steps for the safe handling and disposal of this compound waste, in accordance with available safety data.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling the compound and its waste.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protective GearSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves.[1]
Skin and Body Impervious clothing to prevent skin contact.[1]
Respiratory A suitable respirator should be used to avoid breathing dust or aerosols.[1]

Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations for hazardous chemical waste.[1] The following steps provide a general operational plan:

  • Waste Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (gloves, lab coats), should be collected as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of the waste.

    • The container must be kept tightly closed when not in use and stored in a well-ventilated area.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (EPZ-5676)".

    • Include the approximate concentration and quantity of the waste.

    • Note any other chemical constituents in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility, as directed by your institution's EHS guidelines.

    • The storage area should be away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste contents.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage and keep the product away from drains or water courses.[1]

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials and cleanup debris in a sealed container and dispose of it as hazardous waste according to the procedures outlined above.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Pinometostat_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Contaminated Materials (e.g., labware, PPE) D Segregate as Hazardous Waste A->D B Unused this compound B->D C This compound Solutions C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal via Licensed Contractor G->H

Caption: Logical workflow for this compound waste disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions. Local regulations may vary and must be followed.

References

Comprehensive Safety and Handling Protocol for Pinometostat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Pinometostat is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific Target Organ Toxicity, Single ExposureCategory 3H335

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact which can lead to irritation.[1]
Skin and Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Suitable respiratorRequired to prevent respiratory tract irritation from dust or aerosols.[1]

Safe Handling and Storage Protocols

Adherence to these procedural steps is critical for maintaining a safe laboratory environment.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Handling Procedures:
  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid creating dust or aerosols.

  • General Practices:

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling the compound.[1]

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with eyes and skin.[1]

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Refer to the product datasheet for specific temperature requirements (e.g., -20°C or -80°C for solutions).[2]

Emergency and Disposal Procedures

Immediate and appropriate response to emergencies and proper disposal are crucial to mitigate risks.

First Aid Measures:[1]
Exposure RouteFirst Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Response Workflow

The following diagram outlines the procedural flow for managing a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Full PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Material Ventilate->Contain Clean Clean Spill Area with Alcohol Contain->Clean Collect Collect Contaminated Materials Clean->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan:
  • Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains or water courses.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinometostat
Reactant of Route 2
Pinometostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.